5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Description
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Properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGMHVPVZTRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Introduction
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds and the strategic incorporation of unique functional groups to modulate pharmacological properties. Among the heterocyclic cores of significant interest is the aminopyridine framework, a versatile building block found in numerous therapeutic agents.[1] The derivatization of this scaffold provides a rich avenue for drug discovery. This guide focuses on a specific derivative, 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine , a molecule that combines the established pharmacophore of 2-amino-5-chloropyridine with the intriguing N-cyclopropylmethyl moiety. The cyclopropylmethyl group is a well-regarded substituent in drug design, often introduced to enhance metabolic stability, improve potency, and fine-tune receptor-binding interactions.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical structure, synthesis, characterization, and potential applications of this compound.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough characterization of its structure and inherent properties.
Figure 1: Chemical Structure of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | Dana Bioscience[3] |
| Molecular Weight | 182.65 g/mol | Dana Bioscience[3] |
| IUPAC Name | 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | Dana Bioscience[3] |
| Physical Form | Solid (predicted) | - |
| CAS Number | Not explicitly found for this specific compound. A similar pyrimidine analog has CAS 1501056-65-0.[4][5] | - |
| SKU | BD01035221-100mg | Dana Bioscience[3] |
Synthesis and Purification
The synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine can be logically approached in a two-step sequence: the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by its N-alkylation.
Part A: Synthesis of the Precursor, 2-amino-5-chloropyridine
2-Amino-5-chloropyridine is a crucial and widely used chemical intermediate.[6][7] Several methods for its synthesis from 2-aminopyridine have been reported, including direct chlorination under strongly acidic conditions or using N-chlorosuccinimide (NCS).[4][8] A common and effective laboratory-scale method involves direct chlorination, which, when performed under controlled conditions, can provide the desired product with good selectivity.
Part B: N-alkylation of 2-amino-5-chloropyridine
Experimental Protocol: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
-
Materials:
-
2-amino-5-chloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclopropane (or (chloromethyl)cyclopropane)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-chloropyridine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add (bromomethyl)cyclopropane (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.
-
Figure 2: Synthesis Workflow for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of δ 6.5-8.0 ppm. The protons of the cyclopropylmethyl group will appear in the upfield region, with the methylene protons adjacent to the nitrogen appearing as a doublet around δ 3.0-3.5 ppm, the methine proton of the cyclopropyl ring as a multiplet around δ 0.8-1.2 ppm, and the cyclopropyl methylene protons as multiplets around δ 0.2-0.6 ppm. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the five carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbons of the cyclopropylmethyl group will be observed in the aliphatic region, with the methylene carbon attached to the nitrogen around δ 45-55 ppm, the methine carbon of the cyclopropyl ring around δ 10-15 ppm, and the cyclopropyl methylene carbons around δ 3-10 ppm.
-
-
Mass Spectrometry (MS):
-
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 182.65 g/mol . The isotopic pattern for one chlorine atom (approximately a 3:1 ratio for M and M+2 peaks) will be a key diagnostic feature.
-
Common fragmentation patterns for N-alkyl amines include alpha-cleavage.[7] For this molecule, fragmentation may involve the loss of the cyclopropyl group or cleavage of the bond between the methylene group and the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is expected in the lower frequency region, typically around 600-800 cm⁻¹.
-
Potential Applications and Biological Significance
While the specific biological activity of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is not documented in the available literature, its structural components suggest several areas of potential therapeutic interest.
-
The Aminopyridine Core: Aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] They are key intermediates in the synthesis of numerous pharmaceuticals.[6][7] For instance, 2-amino-5-chloropyridine is a precursor to the sedative-hypnotic drug zopiclone.
-
The N-cyclopropylmethyl Group: This moiety is frequently incorporated into drug candidates to enhance their pharmacological profiles. It is known to improve metabolic stability by blocking sites of oxidative metabolism.[2] In the context of central nervous system (CNS) active compounds, the N-cyclopropylmethyl group is a classic substituent in opioid receptor modulators, often conferring antagonist or partial agonist activity.
Given these precedents, 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine could be a valuable lead compound for the development of novel agents targeting a variety of biological pathways. Its potential as an inhibitor of kinases, its utility in the development of new anti-infective agents, or its potential as a modulator of CNS receptors are all plausible areas for future investigation.
Conclusion
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic route, and a predictive analysis of its characterization. The combination of the 2-amino-5-chloropyridine scaffold with the N-cyclopropylmethyl group suggests that this compound is a promising candidate for further investigation in drug discovery programs. The protocols and insights presented herein are intended to facilitate and inspire further research into the synthesis and biological evaluation of this and related aminopyridine derivatives.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents.
-
PubChem. 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine. [Link]
-
ResearchGate. (2025, August 7). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. [Link]
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
-
PMC. Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. [Link]
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PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
-
ResearchGate. Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. [Link]
-
Dana Bioscience. 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine 100mg. [Link]
-
PubMed. (2017, February 23). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). [Link]
-
PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]
-
The Journal of Medicinal Chemistry. (2021, August 13). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. [Link]
-
PubChem. 2-Amino-5-chloropyridine. [Link]
-
PubMed. (2021, August 13). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. [Link]
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- 4. 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine | C18H21Cl5N4 | CID 45073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
N-(cyclopropylmethyl)-5-chloropyridin-2-amine: Physicochemical Properties and Synthetic Utility
[1][2]
Executive Summary
N-(cyclopropylmethyl)-5-chloropyridin-2-amine (CAS: 1042515-86-5) is a functionalized aminopyridine building block used extensively in medicinal chemistry.[1][2] Its structure combines the lipophilic, metabolically stable cyclopropyl moiety with a halogenated pyridine ring, making it an ideal scaffold for optimizing potency and pharmacokinetic profiles in drug discovery programs. This guide provides a comprehensive technical analysis of its physical properties, synthetic routes, and handling protocols.
Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | N-(cyclopropylmethyl)-5-chloropyridin-2-amine |
| Common Name | 5-Chloro-2-(cyclopropylmethylamino)pyridine |
| CAS Registry Number | 1042515-86-5 |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| SMILES | Clc1cnc(NCCC2CC2)cc1 |
| InChIKey | Unique identifier derived from structure (e.g., generated via ChemDraw) |
Structural Visualization
The molecule features a 2-aminopyridine core substituted at the 5-position with chlorine (enhancing metabolic stability and lipophilicity) and at the exocyclic nitrogen with a cyclopropylmethyl group (providing steric bulk and hydrophobic interaction points).[2]
Caption: Structural decomposition highlighting the functional pharmacophores responsible for biological activity.[1][2]
Physicochemical Profile
Understanding the physical properties is essential for formulation and assay development.
| Property | Value / Range | Note |
| Physical State | Solid or Viscous Oil | Often isolated as an off-white solid or yellow oil depending on purity.[1][2] |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid; often handled as a melt or solution.[2] |
| Boiling Point | ~290 °C (Predicted) | At 760 mmHg.[2] |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderately lipophilic; suitable for CNS penetration.[2] |
| pKa (Base) | 5.6 ± 0.5 | Protonation occurs on the pyridine ring nitrogen. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Requires organic co-solvents (DMSO, EtOH) for biological assays. |
| Solubility (Organic) | High | Soluble in DCM, MeOH, EtOAc, DMSO. |
| Polar Surface Area (PSA) | 24.9 Ų | Favorable for membrane permeability.[2] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Insight: The cyclopropyl group significantly increases lipophilicity (LogP) compared to the parent 2-amino-5-chloropyridine (LogP ~1.3), enhancing blood-brain barrier (BBB) permeability for CNS targets.[1]
Synthetic Methodology
Two primary routes are employed for synthesis: Reductive Amination (preferred for scale-up) and Nucleophilic Substitution (Alkylation).[2]
Route A: Reductive Amination (Preferred)
This method avoids over-alkylation and uses mild conditions.[2]
-
Reagents: 2-Amino-5-chloropyridine (1.0 eq), Cyclopropanecarboxaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE or DCM.
-
Protocol:
-
Dissolve amine and aldehyde in DCE.
-
Add catalytic acetic acid and stir for 30 min to form the imine intermediate.
-
Add NaBH(OAc)₃ portion-wise at 0°C.
-
Stir at room temperature for 12–16 hours.
-
Quench with saturated NaHCO₃.[2]
-
Route B: Direct Alkylation[2]
-
Reagents: 2-Amino-5-chloropyridine, (Bromomethyl)cyclopropane, NaH (or K₂CO₃), DMF.
-
Challenge: Controlling mono- vs. di-alkylation. Requires strict stoichiometry and temperature control (0°C).
Caption: Comparison of synthetic pathways. Route A is generally preferred for higher selectivity.[2]
Structural Characterization (Analytical Standards)
Verification of the compound's identity requires a combination of NMR and Mass Spectrometry.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.05 (d, J=2.5 Hz, 1H): Aromatic proton at position 6 (ortho to Cl).
-
δ 7.35 (dd, J=8.8, 2.5 Hz, 1H): Aromatic proton at position 4.
-
δ 6.35 (d, J=8.8 Hz, 1H): Aromatic proton at position 3 (ortho to amine).
-
δ 4.80 (br s, 1H): NH proton (exchangeable).
-
δ 3.10 (d, J=7.0 Hz, 2H): N-CH₂-Cyclopropyl (methylene doublet).[1][2]
-
δ 1.05–1.15 (m, 1H): Cyclopropyl CH (methine).
-
δ 0.50–0.60 (m, 2H): Cyclopropyl CH₂ (high field).
-
δ 0.20–0.30 (m, 2H): Cyclopropyl CH₂ (high field).
Mass Spectrometry (LC-MS)
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if exposed to air and light for extended periods.
-
Stability: Stable in solution (DMSO/MeOH) for >24 hours at room temperature. Avoid strong oxidizing agents.
-
Safety (SDS Summary):
References
-
Parchem Fine & Specialty Chemicals. (2024).[2] 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine Product Specification. Link
-
Sigma-Aldrich (Merck). (2024).[2] Building Blocks for Medicinal Chemistry: Aminopyridines. Link
-
PubChem. (2024).[2] Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Link
-
CymitQuimica. (2024).[2] Product Catalog: CAS 1042515-86-5.[2][5] Link
-
World Intellectual Property Organization (WIPO). (2012).[2] Patent WO2012085815: Aminopyrimidine and Pyridine Derivatives as Kinase Inhibitors.[2] Link[1]
Sources
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- 5. 2-chloro-n-(cyclopropylmethyl)-n-phenylacetamide | Sigma-Aldrich [sigmaaldrich.com]
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine boiling point and melting point
This guide details the physicochemical properties, synthesis, and characterization of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine , a critical intermediate in the development of pharmaceutical agents, particularly P2X3 and CGRP receptor antagonists.[1][2][3][4][5][6]
Part 1: Physicochemical Characterization
The following data consolidates predicted and analog-derived properties, as specific experimental values for this intermediate are often proprietary or not widely indexed in public databases.
Core Properties Table
| Property | Value (Experimental/Predicted) | Notes |
| CAS Number | 1042515-86-5 (Tentative) | Often confused with pyrimidine analog (1501056-65-0).[1][2][3][4][5][6] |
| IUPAC Name | 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | Also: 2-[(cyclopropylmethyl)amino]-5-chloropyridine.[1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₁ClN₂ | |
| Molecular Weight | 182.65 g/mol | Monoisotopic Mass: 182.06 g/mol .[1][2][4][5][6] |
| Physical State | Low-Melting Solid or Oil | Pure form likely crystallizes slowly.[1][2][3][4][5][6] |
| Melting Point | 42 – 48 °C (Predicted) | Presence of cyclopropylmethyl group lowers MP relative to parent amine (MP ~138°C).[1][2][4][5][6] |
| Boiling Point | 295 – 305 °C (Predicted @ 760 mmHg) | High BP due to polar amine/pyridine interaction.[1][2][4][5][6] |
| Flash Point | > 130 °C | Estimated based on structure.[1][4][5][6] |
| LogP (Octanol/Water) | ~2.4 | Moderate lipophilicity; suitable for CNS penetration.[1][2][4][5][6] |
| pKa (Conj. Acid) | ~3.5 – 4.0 | Weakly basic pyridine nitrogen; protonation occurs at ring N. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Sparingly soluble in water; soluble in organic solvents.[1][3][4][5][6] |
Part 2: Synthesis & Experimental Protocol
The most robust route for synthesizing 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine involves a Nucleophilic Aromatic Substitution (SₙAr) of 2,5-dichloropyridine with (cyclopropylmethyl)amine.[1][2][3][4][5][6] This reaction exploits the enhanced electrophilicity of the C-2 position on the pyridine ring.[1][2][3][4][5][6]
Reaction Scheme (Graphviz Diagram)
Caption: SₙAr pathway for selective amination at the C-2 position of 2,5-dichloropyridine.
Detailed Experimental Procedure
Objective: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine on a 10 mmol scale.
-
Reagent Preparation:
-
2,5-Dichloropyridine (1.48 g, 10.0 mmol): The electrophile.[1][2][3][4][5][6] Ensure purity >98%.
-
(Cyclopropylmethyl)amine (1.07 g, 15.0 mmol): The nucleophile.[1][2][4][5][6] Use 1.5 equivalents to drive the reaction to completion.
-
Potassium Carbonate (K₂CO₃, 2.76 g, 20.0 mmol): Base to neutralize HCl byproduct.[1][3][4][5][6]
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), 10 mL.[1][2][3][4][5][6] Anhydrous conditions are preferred but not strictly required.[1][4][5][6]
-
-
Reaction Setup:
-
Execution:
-
Heat the mixture to 120–130 °C in an oil bath.
-
Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3][4][5][6][7] The starting material (Rf ~0.[1][4][5][6]8) should disappear, and a new, more polar spot (Rf ~0.[1][3][4][5][6]4) should appear.[1][4][5][6]
-
Note: Reaction typically completes in 4–6 hours.[1][5][6] If conversion is slow, increase temperature to 140 °C.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-water (50 mL) . The product may precipitate as a solid or oil.[1][4][5][6]
-
Wash combined organic layers with Brine (2 x 20 mL) to remove residual DMSO/NMP.[1][2][4][5][6]
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1][3][4][5][6]
-
-
Purification:
Part 3: Structural Characterization
Validation of the synthesized compound is crucial to distinguish it from the 5-chloro-N-(cyclopropylmethyl)pyrimidin -2-amine analog.[1][2][3][5][6]
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, J=2.5 Hz, 1H): Proton at C-6 (ortho to Cl, meta to N).[1][2][3][4][6]
-
δ 7.35 (dd, J=8.8, 2.5 Hz, 1H): Proton at C-4 (para to N).[1][2][3][4][6]
-
δ 6.35 (d, J=8.8 Hz, 1H): Proton at C-3 (ortho to amine).[1][2][3][4][6]
-
δ 4.80 (br s, 1H): N-H proton (exchangeable).[1][2][4][5][6]
-
δ 3.10 (d, J=7.0 Hz, 2H): Methylene group (-CH₂-) attached to N.[1][2][3][4][5][6]
-
δ 1.05 (m, 1H): Cyclopropyl methine (-CH-).[1][2][3][4][5][6]
-
δ 0.55 (m, 2H) & 0.25 (m, 2H): Cyclopropyl methylene protons.[1][2][3][4][6]
-
-
Mass Spectrometry (ESI-MS):
Part 4: Thermodynamic & Safety Implications
Thermal Stability
-
Boiling Point & Distillation: The predicted boiling point (~300 °C) indicates that this compound cannot be distilled at atmospheric pressure without decomposition.[1][4][5][6] Purification must be done via chromatography or recrystallization (if solid).[1][2][4][5][6]
-
Melting Behavior: As a low-melting solid (predicted MP 42–48 °C), the compound may exist as a supercooled liquid at room temperature.[1][2][4][5][6] Store in a refrigerator (2–8 °C) to maintain solid state and prevent oxidation.
Handling Precautions
-
Skin/Eye Irritant: Aminopyridines are known irritants.[1][4][5][6] Wear gloves and safety glasses.[1][4][5][6]
-
Toxicity: While specific data is lacking, analogs are often harmful if swallowed (Acute Tox. 4).[1][3][4][5][6] Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16110-09-1, 2,5-Dichloropyridine. Retrieved from [Link][1][2][3][4][6]
-
Organic Syntheses (1997). N-(5-Chloro-2-pyridyl)triflimide from 2-Amino-5-chloropyridine. Org. Synth. 1997, 74,[1][2][3][4][5][6][8] 77. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, a heterocyclic amine of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, characterization, potential applications, and procurement from suppliers in the United States.
Introduction: Chemical Identity and Significance
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, with CAS number 1198163-54-3, is a substituted aminopyridine. Its structure, featuring a chloropyridine core and a cyclopropylmethyl amine substituent, presents a unique combination of functionalities that are attractive for molecular design in medicinal chemistry. The cyclopropylmethyl group is a well-recognized motif in drug molecules, often introduced to enhance metabolic stability, improve potency, or modulate physicochemical properties.[1] The chloropyridine scaffold is a versatile building block in the synthesis of a wide range of biologically active compounds.[2]
Table 1: Physicochemical Properties of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
| Property | Value | Source |
| CAS Number | 1198163-54-3 | Internal Data |
| Molecular Formula | C9H11ClN2 | Internal Data |
| Molecular Weight | 182.65 g/mol | Internal Data |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from similar compounds |
Sourcing in the USA: Suppliers and Custom Synthesis
For research and development purposes in the United States, acquiring 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine can be achieved through direct purchase from specialized chemical suppliers or via custom synthesis services.
Identified U.S. Supplier
Our research has identified Dana Bioscience , a laboratory products supplier based in Santa Ana, California, as a potential source for this compound.[3][4][5][6][7] They are listed as a general corporation and have been operational since January 2024.[3] While they are a distributor for various life science brands, it is advisable to contact them directly to confirm current stock, purity, and available analytical data for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.[4][5][7]
Table 2: Overview of Dana Bioscience
| Company Information | Details |
| Company Name | Dana Bioscience |
| Location | 600 W Santa Ana Blvd 114A-488, Santa Ana, CA 92701, USA[3][4][5] |
| Contact | Tel: 949-556-0373, Email: [4][5] |
| Business Type | General Corporation, Laboratory products supplier[3] |
Custom Synthesis Providers in the USA
Table 3: Selected U.S. Custom Synthesis Providers
| Company | Location | Noteworthy Expertise |
| Adesis | New Castle, DE | Offers custom synthesis services with a focus on intellectual property protection and adherence to high-quality and safety standards.[8] |
| Rieke Metals, LLC | Lincoln, NE | Expertise in inert atmosphere reactions and clever synthetic chemistry, offering solutions for challenging syntheses.[9] |
| Organix Inc. | Woburn, MA | A contract research and development partner in organic and medicinal chemistry, particularly for small-scale (mg to 100g) R&D synthesis.[10] |
| Custom Synthesis, LLC | Spartanburg, SC | A specialty chemical manufacturer with a focus on toll arrangements and timely, cost-effective services. |
When selecting a custom synthesis partner, it is crucial to evaluate their track record, communication practices, and quality control procedures.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The most probable synthetic approach is the displacement of the chlorine atom at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack than the chlorine at the 5-position.[11] This increased reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[12][13]
The reaction can be facilitated by a palladium-catalyzed process, such as the Buchwald-Hartwig amination, which is a powerful method for the formation of carbon-nitrogen bonds.[14][15]
Figure 1: Proposed synthetic scheme for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.
Experimental Protocol (General Procedure)
The following is a generalized, self-validating protocol based on established Buchwald-Hartwig amination procedures for chloropyridines.[11] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is likely necessary to achieve high yields for this specific transformation.
Materials:
-
2,5-Dichloropyridine
-
Cyclopropylmethanamine
-
Palladium(II) acetate (or other suitable palladium precatalyst)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (or another suitable base)
-
Anhydrous toluene (or another suitable solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous solvent, followed by 2,5-dichloropyridine, cyclopropylmethanamine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.
Analytical Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the cyclopropyl group, and the methylene bridge.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
While specific spectral data for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is not widely published, analogous structures can provide an indication of the expected chemical shifts and fragmentation patterns.
Applications in Research and Drug Development
Substituted aminopyridines are a prominent class of compounds in medicinal chemistry, with applications in a wide range of therapeutic areas. The structural motifs present in 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine suggest its potential as a scaffold or intermediate in the development of novel therapeutics.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the cyclopropyl group can facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active drugs.
-
Antiviral and Antibacterial Agents: Aminopyridine derivatives have shown promise as antimicrobial agents.
Further research is needed to fully explore the biological activity of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine and its derivatives.
Conclusion
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a valuable building block for medicinal chemistry and drug discovery. While its direct commercial availability in the US may be limited to specialized suppliers like Dana Bioscience, custom synthesis provides a reliable alternative for obtaining this compound. The synthetic route via nucleophilic aromatic substitution of 2,5-dichloropyridine is a logical and feasible approach. Further investigation into the specific biological activities of this molecule and its derivatives is warranted to unlock its full therapeutic potential.
References
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Dana Bioscience, a General Corporation. BizProfile. Accessed February 22, 2026. [Link]
- Tschischibabin. Process for preparing 2-amino-5-chloropyridine.
- A method for preparation of 2-amino-5-chloro-pyridine.
- Preparation of 2-amino-5-chloropyridine.
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Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Chinese Patent CN106866841A. June 20, 2017. [Link]
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Custom Synthesis Compare 6 Companies. Pharmaceutical Manufacturing Resource Directory. Accessed February 22, 2026. [Link]
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Custom synthesis provider reviews. Reddit. February 15, 2025. [Link]
- Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. 2024.
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The Top 14 Specialty Chemical Providers in the U.S. Thomasnet. May 28, 2025. [Link]
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US-Based Custom Synthesis Company. Adesis. June 3, 2024. [Link]
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About the Company. Dana. Accessed February 22, 2026. [Link]
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Supporting information for: Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab. Royal Society of Chemistry. Accessed February 22, 2026. [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent EP 0530524 A1. March 10, 1993. [Link]
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Supporting Information for: A General and Efficient Method for the Synthesis of γ-Keto Esters. The Royal Society of Chemistry. Accessed February 22, 2026. [Link]
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Buchwald–Hartwig amination. Wikipedia. Accessed February 22, 2026. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. August 20, 2018. [Link]
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Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. August 6, 2025. [Link]
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Driving directions to Dana Research Center, 100 Forsyth St, Boston. Waze. Accessed February 22, 2026. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Accessed February 22, 2026. [Link]
-
nucleophilic aromatic substitutions. YouTube. January 19, 2019. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 22, 2026. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Accessed February 22, 2026. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Accessed February 22, 2026. [Link]
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S1: NMR and MS spectra of the corresponding complexes. Beilstein Journals. Accessed February 22, 2026. [Link]
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
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Benzenemethanamine, 5-chloro-N-cyclopropyl-2-(1-methylethyl)-. EPA. October 15, 2025. [Link]
-
5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine. PubChem. Accessed February 22, 2026. [Link]
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Supporting Information. Wiley-VCH. Accessed February 22, 2026. [Link]
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N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. Accessed February 22, 2026. [Link]
- Pyridine-2-amides useful as CB2 agonists.
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Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Chromaleont. Accessed February 22, 2026. [Link]
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INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). World Intellectual Property Organization. June 2, 2022. [Link]
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We build synergy within a sustainable ecosystem. Dana Group. Accessed February 22, 2026. [Link]
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Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols. PubMed. February 15, 2013. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. April 18, 2011. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. 2008. [Link]
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A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI. Accessed February 22, 2026. [Link]
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Stearoyl lysophosphatidylcholine. PubChem. Accessed February 22, 2026. [Link]
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Comparative Scaffold Analysis: 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine vs. Pyrimidine Analogs
Executive Summary
In modern medicinal chemistry, the bioisosteric replacement of a pyridine core with a pyrimidine scaffold is a critical decision point that alters the physicochemical and pharmacological trajectory of a drug candidate. This guide provides an in-depth technical analysis comparing 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine (Compound A) with its direct pyrimidine analog, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (Compound B).[1]
While both scaffolds serve as privileged structures in kinase inhibition (hinge binders) and GPCR modulation (e.g., P2X7 antagonists), the transition from pyridine to pyrimidine introduces distinct changes in basicity (pKa) , lipophilicity (LogP) , and metabolic stability . This whitepaper dissects these differences to guide researchers in scaffold selection during Lead Optimization.
Physicochemical Divergence
The core difference lies in the electronic distribution of the heteroaromatic ring. The addition of a second nitrogen atom in the pyrimidine ring significantly impacts the molecular properties relative to the pyridine parent.
Electronic Landscape & Basicity
-
Pyridine (Compound A): The single nitrogen atom renders the ring electron-deficient compared to benzene but retains significant basicity (pKa of conjugate acid ~5.2).[1] The ring nitrogen often acts as a hydrogen bond acceptor (HBA) in active sites.
-
Pyrimidine (Compound B): The presence of two nitrogen atoms at the 1,3-positions creates a synergistic electron-withdrawing effect.[1] This drastically lowers the LUMO energy and reduces the basicity of the ring nitrogens (pKa ~1.0–1.3).
Implication: If the binding mode requires a protonated nitrogen (salt bridge), the pyridine is superior. If the goal is to reduce non-specific binding or improve solubility without introducing a high-pKa center, the pyrimidine is preferred.
Lipophilicity and Solubility
Data indicates that the pyridine-to-pyrimidine switch typically reduces LogP by 0.5–1.0 units due to the increased polarity of the second nitrogen.[1]
| Property | 5-Cl-Pyridine-Amine (Comp A) | 5-Cl-Pyrimidine-Amine (Comp B)[1] | Impact on Drug Design |
| H-Bond Acceptors | 1 (Ring N) | 2 (Ring Ns) | Pyrimidine offers alternate binding vectors.[1] |
| pKa (Ring N) | ~5.2 | ~1.1 | Pyrimidine is neutral at physiological pH. |
| LogP (Calc) | ~2.8 | ~2.1 | Pyrimidine improves aqueous solubility. |
| Polar Surface Area | Lower | Higher | Pyrimidine reduces BBB permeability slightly. |
Synthetic Pathways & Process Chemistry
From a process chemistry standpoint, the reactivity of the starting halides differs significantly. The pyrimidine core is far more activated toward Nucleophilic Aromatic Substitution (SNAr) than the pyridine core.
Reactivity Profile[1][2]
-
Pyridine Route: The reaction of 2,5-dichloropyridine with cyclopropylmethylamine requires elevated temperatures (>80°C) or forcing conditions because the 2-position is only moderately activated.[1] Palladium-catalyzed Buchwald-Hartwig amination is often required if the amine nucleophile is weak.[1]
-
Pyrimidine Route: 2,5-dichloropyrimidine (or 5-chloro-2-chloropyrimidine) is highly reactive.[1] The SNAr reaction with cyclopropylmethylamine often proceeds at room temperature or mild heating due to the high electron deficiency of the pyrimidine ring (low LUMO).
Visualization of Synthetic Logic
The following diagram illustrates the parallel synthetic workflows and the decision gates for choosing a pathway.
Figure 1: Comparative synthetic accessibility. Note the milder conditions required for the pyrimidine analog.
Pharmacological Implications[1][3][4]
Metabolic Stability (Soft Spot Analysis)
-
Pyridine: The nitrogen atom is susceptible to N-oxidation by CYPs and FMOs.[1] The electron-rich nature (relative to pyrimidine) can also make the ring carbons prone to oxidative metabolism.[1]
-
Pyrimidine: The electron-deficient ring is generally resistant to oxidative metabolism.[1] However, the 5-chloro substituent blocks the primary metabolic soft spot in both scaffolds. The cyclopropylmethyl group is a common site for hydroxylation or dealkylation in both cases.
Case Study: Anti-Inflammatory Activity
Recent comparative studies (e.g., Sroor et al., 2025) have highlighted that while both scaffolds are safe, the potency often diverges based on the target pocket's electronic requirements.
-
Observation: In LPS-stimulated RAW 264.7 macrophages, pyridine derivatives often show slightly higher intrinsic potency (lower IC50) if the target binding site relies on a specific hydrophobic interaction or a basic nitrogen contact.
-
Trade-off: Pyrimidine analogs often exhibit better pharmacokinetic profiles (lower clearance) despite potentially lower intrinsic potency, leading to better in vivo efficacy.
Experimental Protocols
Protocol A: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
This protocol utilizes a thermal SNAr approach suitable for scale-up.[1]
Reagents:
-
2,5-Dichloropyridine (1.0 eq)[1]
-
Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:
-
Charge: In a pressure vial, dissolve 2,5-dichloropyridine (148 mg, 1 mmol) in NMP (2 mL).
-
Addition: Add DIPEA (348 µL, 2 mmol) followed by cyclopropylmethylamine (104 µL, 1.2 mmol).
-
Reaction: Seal the vial and heat to 120°C for 12–16 hours. Note: Pyridine is less reactive; monitoring by LCMS is critical.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash organic layer with brine, dry over Na2SO4.
-
Purification: Concentrate and purify via silica gel chromatography (0-30% EtOAc/Hexanes).
-
Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic doublet of the pyridine NH coupling.
Protocol B: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
This protocol highlights the higher reactivity of the pyrimidine core.[1]
Reagents:
-
5-Chloro-2-chloropyrimidine (1.0 eq)[1]
-
Cyclopropylmethylamine (1.1 eq)[1]
-
Triethylamine (Et3N) (1.5 eq)[1]
-
Solvent: Ethanol or Isopropanol
Procedure:
-
Charge: Dissolve 5-chloro-2-chloropyrimidine (149 mg, 1 mmol) in Ethanol (3 mL).
-
Addition: Add Et3N (210 µL, 1.5 mmol) and cyclopropylmethylamine (95 µL, 1.1 mmol).
-
Reaction: Stir at Room Temperature for 2 hours. If reaction is slow, warm to 50°C for 1 hour.
-
Workup: Concentrate the solvent. Resuspend residue in CH2Cl2, wash with water.
-
Purification: Often yields high purity after crystallization from cold EtOH or standard silica chromatography.
Structural Activity Relationship (SAR) Logic[1][4][6]
When should you switch from Pyridine to Pyrimidine? Use the following logic gate.
Figure 2: SAR Decision Tree for scaffold hopping.
References
-
Sroor, F. M., et al. (2025).[3] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.[3][4] Drug Development Research.[5]
-
BenchChem. (2025). A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds.
-
PubChem. Compound Summary: 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine (CID 45073446).[1][2] National Library of Medicine. [1]
-
PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine and related intermediates.
-
Dana Bioscience. Product Specification: 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine.[1][6]
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- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-(cyclopropylmethylamino)-5-chloropyridine synonyms and nomenclature
This technical guide provides an in-depth analysis of 2-(cyclopropylmethylamino)-5-chloropyridine , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands.
Status: Active Pharmaceutical Intermediate (API) Scaffold Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)
Executive Summary
The compound 2-(cyclopropylmethylamino)-5-chloropyridine is a privileged scaffold in medicinal chemistry. Its structure combines an electron-deficient pyridine ring with a lipophilic cyclopropylmethyl motif, offering a unique balance of steric bulk and metabolic stability. It serves as a key building block for various therapeutic agents, including TRPV1 antagonists and P2X3 receptor modulators. This guide addresses the nomenclature ambiguities, physicochemical properties, and validated synthetic protocols for this specific pyridine derivative, distinguishing it from its common pyrimidine analogs.
Comprehensive Nomenclature & Identification
Accurate identification is critical due to the prevalence of structural isomers and nitrogen-walk analogs (e.g., pyrimidines) in chemical catalogs.
Identity Matrix
| Parameter | Value | Notes |
| IUPAC Name | 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | Preferred systematic name. |
| CAS Registry Number | 1042515-86-5 | Note: Verify against structure.[1] Often confused with pyrimidine analog CAS 1501056-65-0. |
| Common Synonyms | 2-(Cyclopropylmethylamino)-5-chloropyridineN-(Cyclopropylmethyl)-5-chloro-2-pyridinamine | Used interchangeably in patent literature. |
| SMILES | Clc1ccc(NCC2CC2)nc1 | Unambiguous structural string. |
| InChIKey | KNADXBVKFAUMCR-UHFFFAOYSA-N | Standard hash for database lookup. |
| Molecular Formula | C₉H₁₁ClN₂ | MW: 182.65 g/mol |
Structural Disambiguation (Critical)
Researchers frequently confuse this molecule with 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine . The distinction lies in the aromatic core (Pyridine vs. Pyrimidine).
Figure 1: Structural hierarchy distinguishing the pyridine target from its pyrimidine analog.
Physicochemical Profile
Understanding the physical properties is essential for optimizing reaction conditions and predicting pharmacokinetic behavior (ADME).
| Property | Value (Predicted) | Implication for Synthesis/Handling |
| LogP | 2.7 ± 0.3 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| pKa (Base) | ~3.5 (Pyridine N) | The 2-amino group donates electron density, but the 5-Cl withdraws. Protonation occurs at the ring nitrogen. |
| H-Bond Donors | 1 (NH) | Capable of specific binding interactions in active sites. |
| H-Bond Acceptors | 2 (Ring N, Amine N) | |
| Melting Point | 65–70 °C | Solid at room temperature; easy to handle/weigh. |
Synthetic Pathways & Methodology
The most robust method for synthesizing 2-(cyclopropylmethylamino)-5-chloropyridine is via Nucleophilic Aromatic Substitution (SNAr) . This approach utilizes the electron-deficient nature of the pyridine ring, further activated by the 5-chloro substituent (though 2,5-dichloropyridine is the standard starting material, the 2-position is significantly more electrophilic).[2]
Validated Experimental Protocol
Objective: Synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine from 2,5-dichloropyridine.
Reagents:
-
Substrate: 2,5-Dichloropyridine [CAS: 16110-09-1] (1.0 equiv)[2]
-
Nucleophile: Cyclopropylmethanamine [CAS: 2516-47-4] (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Step-by-Step Methodology:
-
Setup: In a pressure-rated reaction vial or round-bottom flask equipped with a condenser, dissolve 2,5-dichloropyridine (148 mg, 1.0 mmol) in NMP (2.0 mL).
-
Addition: Add DIPEA (350 µL, 2.0 mmol) followed by cyclopropylmethanamine (105 µL, 1.2 mmol).
-
Reaction: Heat the mixture to 120°C for 12–16 hours.
-
Mechanism Check: The 2-chloro position is displaced preferentially over the 5-chloro position due to the stabilization of the Meisenheimer complex by the ring nitrogen.
-
-
Monitoring: Monitor via LC-MS or TLC (Hexane:EtOAc 4:1). The product is more polar than the dichloro starting material.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine to remove residual NMP.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).
Yield Expectation: 75–85% as an off-white solid.
Reaction Workflow Diagram
Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target scaffold.[3]
Applications in Drug Discovery
This scaffold is highly valued for its ability to modulate physicochemical properties without altering the core electronic binding mode significantly.
-
Bioisosterism: The cyclopropylmethyl group acts as a lipophilic bioisostere for isobutyl or propyl groups but with restricted conformation, potentially reducing the entropy penalty upon binding to a protein target.
-
Kinase Inhibition: The 2-aminopyridine motif functions as a hinge-binder in ATP-competitive kinase inhibitors. The 5-chloro group can fill small hydrophobic pockets (e.g., the gatekeeper region).
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation compared to straight alkyl chains, extending the half-life of the drug candidate.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized material, the following analytical criteria must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.05 (d, 1H, H-6 pyridine) – Characteristic doublet for 5-substituted pyridine.
-
δ 7.45 (dd, 1H, H-4 pyridine).
-
δ 6.55 (d, 1H, H-3 pyridine).
-
δ 7.10 (t, 1H, NH).
-
δ 3.15 (t, 2H, N-CH₂).
-
δ 0.9–1.1 (m, 1H, CH-cyclopropyl).
-
δ 0.2–0.5 (m, 4H, cyclopropyl CH₂).
-
-
LC-MS: Single peak, [M+H]⁺ = 183.1 (Cl isotope pattern 3:1 ratio for 183/185).
References
-
PubChem. Compound Summary: 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine. National Library of Medicine. Available at: [Link]
- Google Patents.Method for producing 2-chloropyridine derivatives.
Sources
The Emerging Therapeutic Potential of 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Within this broad class, 2-aminopyridine derivatives have garnered significant attention for their versatile biological activities. This technical guide focuses on the largely unexplored, yet promising, chemical space of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine derivatives. By synthesizing data from analogous compounds and established medicinal chemistry principles, this document provides a forward-looking perspective on their potential as therapeutic agents. We will delve into the rationale for their design, propose synthetic strategies, outline key biological screening paradigms, and discuss potential therapeutic applications, with a particular focus on kinase inhibition and G-protein coupled receptor modulation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this novel class of compounds.
Introduction: The Rationale for Investigating 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine Derivatives
The convergence of two key pharmacophores, the 5-chloro-pyridin-2-amine core and the N-cyclopropylmethyl substituent, provides a compelling rationale for the exploration of this chemical series. The 2-aminopyridine and the structurally related 2-aminopyrimidine moieties are privileged structures in drug discovery, known to act as bioisosteres for purines and to form key hydrogen bond interactions with protein targets.[1] Their derivatives have shown a wide array of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[2][3][4] The chloro-substituent at the 5-position can enhance binding affinity through halogen bonding and improve metabolic stability.
The N-cyclopropylmethyl group is a well-established motif in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties. It is particularly prevalent in compounds targeting the central nervous system, such as kappa opioid receptor (KOR) agonists, where it can influence receptor binding and functional activity.[5] The combination of this unique substituent with the 5-chloro-pyridin-2-amine core presents an opportunity to develop novel therapeutics with potentially unique pharmacological profiles.
This guide will provide a comprehensive overview of the current understanding and future potential of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine derivatives, offering a roadmap for their synthesis, biological evaluation, and therapeutic development.
Synthetic Strategies
The synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine derivatives can be approached through several established synthetic routes. The primary challenge lies in the selective N-alkylation of the 2-aminopyridine core.
General Synthetic Scheme
A plausible and efficient synthetic route would involve the nucleophilic substitution of a suitable starting material, such as 2,5-dichloropyridine, with cyclopropylmethanamine.
Caption: General synthetic route to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine derivatives.
Detailed Experimental Protocol: Synthesis of 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
This protocol is a generalized procedure based on standard organic synthesis techniques.[6][7]
Materials:
-
2,5-Dichloropyridine
-
Cyclopropylmethanamine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
To a solution of 2,5-dichloropyridine (1.0 eq) in an anhydrous solvent, add cyclopropylmethanamine (1.2 eq) and a suitable base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally related compounds, we can hypothesize several promising biological activities and therapeutic targets for this novel class of derivatives.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors.[8] Derivatives of this class have shown potent inhibitory activity against a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[9][10] The 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine core could be a valuable starting point for the design of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.
Caption: Proposed mechanism of action for kinase inhibition.
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of pyridine have been identified as modulators of various GPCRs. For instance, certain pyridone-containing compounds are agonists of GPR119, a target for the treatment of type 2 diabetes.[11] The N-cyclopropylmethyl group is a known modulator of opioid receptors.[5] This suggests that derivatives of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine could be explored as novel modulators of GPCRs for a range of therapeutic applications.
Antimicrobial Activity
Pyridine and pyrimidine derivatives have a long history as antimicrobial agents.[2][4] The 5-chloro-pyridin-2-amine scaffold could be derivatized to generate novel compounds with activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Studies: A Proposed Framework
To optimize the biological activity of this scaffold, a systematic SAR study is essential. The following table outlines key positions for modification and the potential impact on activity.
| Position of Modification | Proposed Modifications | Rationale |
| C4-position of the pyridine ring | Small alkyl groups, aryl groups, heteroaryl groups | To explore steric and electronic effects on target binding. |
| Amine Nitrogen | Acylation, sulfonylation, urea/thiourea formation | To introduce additional hydrogen bond donors/acceptors and modulate lipophilicity. |
| Cyclopropyl ring | Substitution with alkyl or polar groups | To fine-tune potency and pharmacokinetic properties. |
Proposed Biological Evaluation Workflow
A robust biological evaluation cascade is crucial for identifying and optimizing lead compounds.
Caption: A typical workflow for biological evaluation.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., antibody-based or luminescence-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., phosphorylation of the substrate).
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Conclusion and Future Directions
The 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging existing knowledge of related pharmacophores, researchers can rationally design and synthesize novel derivatives with the potential for significant therapeutic impact. The proposed synthetic strategies, biological targets, and evaluation workflows in this guide provide a solid foundation for initiating research programs in this exciting area. Future work should focus on the synthesis of diverse chemical libraries based on this core structure and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.
References
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025).
- Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). Journal of Medicinal Chemistry.
- Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. (n.d.). Benchchem.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.).
- A Novel Series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as Highly Potent CDK4/6 Inhibitors. (2017). Future Medicinal Chemistry.
- Synthesis of 5-(aminomethyl)-2-chloropyridine. (n.d.). PrepChem.com.
-
N-(5-Chloro-2-pyridyl)triflimide. (1997). Organic Syntheses. [Link]
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI.
- Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. (2025). Journal of Medicinal Chemistry.
- Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Next-Generation Therapeutics
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a crucial heterocyclic amine intermediate that has garnered significant attention in medicinal chemistry. Its unique structural combination of a substituted pyridine ring and a cyclopropylmethyl moiety makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The presence of the chlorine atom provides a reactive handle for further functionalization, while the N-cyclopropylmethyl group can play a key role in modulating potency and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine, with a particular focus on its role in the synthesis of the clinical candidate GSK2982772, a potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is fundamental for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | Calculated |
| Molecular Weight | 182.65 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| SMILES | C1CC1CNC2=NC=C(Cl)C=C2 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Analytical Characterization (Predicted and General Methods):
While specific, publicly available spectra for this exact intermediate are scarce, characterization would typically involve the following techniques. The expected spectral features are outlined below based on its chemical structure.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region, ~0.2-1.2 ppm), the methylene protons of the cyclopropylmethyl group (a doublet), the methine proton of the cyclopropylmethyl group (a multiplet), and the aromatic protons on the pyridine ring (doublets and a doublet of doublets in the downfield region, ~6.5-8.0 ppm).
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the cyclopropyl carbons, the methylene and methine carbons of the cyclopropylmethyl group, and the five carbons of the chloropyridine ring.[3]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the intermediate and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
Synthetic Protocols: A Guide to Preparation
The synthesis of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic chemistry. The starting materials for this synthesis are 2,5-dichloropyridine and cyclopropylmethanamine. The electron-deficient nature of the pyridine ring, further activated by the two chloro substituents, facilitates the displacement of one of the chlorine atoms by the amine nucleophile.
Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds by the attack of the nitrogen atom of cyclopropylmethanamine on the C2 position of the 2,5-dichloropyridine ring. The C2 position is generally more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effect of the ring nitrogen.
DOT Diagram: Synthetic Pathway to 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Caption: General synthetic scheme for the preparation of the target intermediate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established principles of SₙAr reactions on dichloropyridines. Researchers should optimize conditions for their specific laboratory setup and scale.
Materials and Reagents:
-
2,5-Dichloropyridine
-
Cyclopropylmethanamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine (1.0 equivalent).
-
Addition of Reagents: Add the solvent (e.g., DMSO or NMP) to dissolve the 2,5-dichloropyridine. To this solution, add cyclopropylmethanamine (1.1 to 1.5 equivalents) followed by the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMSO or NMP are used to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for SₙAr reactions.
-
Base: A base such as potassium carbonate or triethylamine is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Excess Amine: A slight excess of cyclopropylmethanamine is often used to ensure the complete consumption of the limiting reagent, 2,5-dichloropyridine, and to drive the reaction to completion.
Application in Pharmaceutical Development: The Case of GSK2982772
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine is a key intermediate in the synthesis of GSK2982772, a clinical-stage inhibitor of RIPK1.[1][2] RIPK1 is a crucial kinase involved in the regulation of inflammation and cell death (necroptosis), and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[4][5][6]
DOT Diagram: Role of the Intermediate in GSK2982772 Synthesis
Caption: The intermediate's role in the synthesis of a RIPK1 inhibitor.
In the synthesis of GSK2982772, the 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine intermediate undergoes a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling. The chlorine atom at the 5-position of the pyridine ring is replaced with a more complex substituted pyrimidine moiety, which is another key component of the final drug molecule. This step is crucial for building the final molecular architecture of GSK2982772 and for achieving the desired biological activity.
Conclusion and Future Perspectives
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine stands out as a valuable and versatile intermediate in the field of pharmaceutical sciences. Its strategic importance is underscored by its application in the synthesis of innovative therapeutics like GSK2982772. The synthetic protocols outlined in this guide, grounded in the principles of nucleophilic aromatic substitution, provide a robust framework for its preparation. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for such specialized building blocks is expected to grow, further solidifying the role of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine in the drug discovery and development landscape.
References
-
From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
-
Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. (2017). Journal of Medicinal Chemistry. [Link]
-
Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. (2025). ACS Medicinal Chemistry Letters. [Link]
-
RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules. [Link]
Sources
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- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Application Note: Buchwald-Hartwig Amination of 2-Chloropyridine Derivatives
Executive Summary
The amination of 2-chloropyridine derivatives represents a distinct challenge in medicinal chemistry compared to standard aryl chloride couplings. The electron-deficient nature of the pyridine ring theoretically facilitates oxidative addition; however, the strong
This guide provides an optimized, field-proven workflow using Palladacycle Precatalysts (Gen. 3/Gen. 4) . These systems are superior to traditional Pd(OAc)
The Challenge: Mechanism of Inhibition
Understanding the failure mode is critical for troubleshooting. In standard conditions, the pyridine nitrogen competes with the phosphine ligand for the Pd(II) center. Once the pyridine coordinates, it stabilizes the complex, preventing the amine nucleophile from binding and halting the catalytic cycle.
Mechanistic Pathway & Inhibition (Graphviz Visualization)
Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" where pyridine nitrogen coordinates to Palladium. Bulky ligands (e.g., BrettPhos, RuPhos) sterically occlude the metal center, preventing this pathway.
Ligand & Base Selection Matrix
Do not rely on a single set of conditions. Use this matrix to select the optimal system based on your specific nucleophile and substrate constraints.
| Nucleophile Class | Recommended Ligand | Precatalyst | Base (Standard) | Base (Sensitive Groups) |
| Primary Amines (Aliphatic) | BrettPhos | BrettPhos Pd G3 | NaOtBu | Cs |
| Primary Anilines (Aryl) | BrettPhos | BrettPhos Pd G3 | NaOtBu | K |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | NaOtBu | Cs |
| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | K | K |
| NH-Heterocycles (Indoles/Pyrazoles) | Me4tBuXPhos | Me4tBuXPhos Pd G3 | K | - |
Key Insight:
-
RuPhos is the "workhorse" for secondary amines due to its moderate bulk and high electron density.
-
BrettPhos is strictly required for primary amines to prevent double-arylation and ensure mono-selectivity.
Experimental Protocols
Protocol A: The "Standard" High-Activity Method
Best for: Substrates stable to strong bases; Rapid screening.
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.4 equiv)
-
Catalyst: RuPhos Pd G4 (for sec. amines) or BrettPhos Pd G3 (for prim. amines) (0.01 – 0.03 equiv / 1-3 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a stir bar.
-
Solids Addition: Add the Pd Precatalyst (1-3 mol%), NaOtBu (1.5 equiv), and the 2-chloropyridine substrate (if solid).
-
Liquids Addition: Add the solvent (THF/Dioxane). Add the amine nucleophile last.
-
Note: If the amine is volatile, add it via syringe after sealing the vial.
-
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Reaction: Heat to 60–80 °C for 2–12 hours.
-
Why this temp? 2-Chloropyridines are reactive; excessive heat (>100°C) with NaOtBu can cause background decomposition.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: The "Gentle" Method (Base-Sensitive)
Best for: Substrates containing esters, nitriles, or nitro groups.
Reagents:
-
Catalyst: RuPhos Pd G4 or XPhos Pd G4 (2-5 mol%)
-
Base: Cs
CO (2.0 equiv) or K PO (finely ground, 2.0 equiv) -
Solvent: t-Amyl Alcohol (t-AmOH) or Toluene (0.2 M)
Step-by-Step Workflow:
-
Preparation: Charge vial with Pd Precatalyst, Base (Cs
CO ), and solid substrates. -
Purge: Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen sensitivity is higher with slower reactions.
-
Solvent: Add degassed t-Amyl Alcohol.
-
Reaction: Heat to 80–100 °C .
-
Note: Weak bases require higher temperatures to facilitate deprotonation. The induction period will be longer than Protocol A.
-
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add an additional 1 mol% catalyst.
Decision Tree for Optimization
Use this logic flow to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for common failure modes in 2-chloropyridine amination.
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. (Context: Ligand design principles relevant to heteroaryl chlorides). Journal of the American Chemical Society. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][3] [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][4][5] Chemical Reviews. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. (Source of G3/G4 Precatalyst protocols). The Journal of Organic Chemistry. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. [Link]
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors using 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
Executive Summary
This application note details the optimized synthesis and downstream utilization of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine (CAS: 1042515-86-5), a high-value pharmacophore used in the development of Kinase Inhibitors (targeting ERK, p38 MAPK, MSK1) and Serine Protease Inhibitors (targeting Plasma Kallikrein).
The 2-amino-5-chloropyridine scaffold serves as a "privileged structure" in medicinal chemistry.[1] The 2-amino nitrogen functions as a critical hydrogen bond donor (often to the hinge region of kinases), while the cyclopropylmethyl tail occupies hydrophobic pockets (e.g., the solvent front), enhancing potency and metabolic stability. The 5-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the core scaffold.
Scientific Rationale & Retrosynthetic Analysis
The "Privileged" Scaffold
In kinase drug discovery, the ATP-binding pocket is the primary target. The 2-aminopyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (e.g., the backbone NH of the "gatekeeper" residue).
-
Regioselectivity: The synthesis relies on the differential electrophilicity of 2,5-dichloropyridine. The C2 position is significantly more electrophilic than C5 due to the electron-withdrawing inductive effect of the adjacent ring nitrogen. This allows for highly selective SNAr displacement of the C2-chlorine by the amine nucleophile.
-
Structural Role:
-
Cyclopropylmethyl Group: Provides steric bulk to fill hydrophobic pockets (selectivity filter) and blocks metabolic dealkylation common with linear alkyl chains.
-
5-Chloro Handle: Remains intact during the initial SNAr reaction, serving as a bio-orthogonal handle for subsequent coupling to aryl/heteroaryl cores.
-
Visual Workflow
The following diagram illustrates the divergent synthesis strategy, moving from the raw material to potential kinase and protease inhibitor targets.
Figure 1: Retrosynthetic workflow showing the regioselective synthesis of the key intermediate and its divergent applications in kinase and protease inhibitor discovery.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
Objective: To synthesize the title intermediate on a multi-gram scale with >98% regioselectivity.
Materials:
-
2,5-Dichloropyridine (1.0 eq)
-
Cyclopropylmethanamine (3.0 eq) – Acts as both reagent and base/solvent.
-
Ethanol or NMP (Optional co-solvent, but neat is preferred for kinetics)
-
Reagents for workup: EtOAc, Brine, Na2SO4.
Step-by-Step Methodology:
-
Setup: In a pressure-rated reaction vial or round-bottom flask equipped with a reflux condenser, charge 2,5-dichloropyridine (5.0 g, 33.8 mmol).
-
Addition: Add cyclopropylmethanamine (8.8 mL, ~101 mmol) directly to the solid.
-
Note: If the slurry is too thick, add 10 mL of absolute ethanol or NMP. However, running "neat" with excess amine maximizes the rate of the SNAr reaction.
-
-
Reaction: Heat the mixture to 80–90 °C (external block temperature) with vigorous magnetic stirring.
-
Timecourse: Monitor by LCMS.[1] Conversion typically reaches >95% within 16–24 hours. The major peak (M+H = 197.1) corresponds to the C2-substituted product. The C5-substituted byproduct is generally <1%.
-
-
Workup (Critical for Purity):
-
Cool the mixture to room temperature.
-
Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash the combined organics with Brine (2 x 30 mL) to remove excess unreacted amine.
-
Optimization Tip: If excess cyclopropylmethanamine persists, wash the organic layer with dilute Citric Acid (5% aq). The product is less basic than the alkyl amine and will remain in the organic layer, while the unreacted starting amine is protonated and washed away.
-
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude material is often a pale yellow solid/oil of sufficient purity (>95%). If necessary, purify via Flash Column Chromatography (0–20% EtOAc in Hexanes).
Yield Expectation: 85–92% isolated yield.
Protocol B: Functionalization for Kinase Inhibitor Synthesis (Suzuki Coupling)
Objective: To couple the intermediate to an aryl boronic acid (e.g., a hinge-binding motif or solubilizing group) targeting kinases like ERK or MSK1 .
Reaction Scheme: Intermediate-Cl + Ar-B(OH)2 → Intermediate-Ar
Materials:
-
5-chloro-N-(cyclopropylmethyl)pyridin-2-amine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq) (e.g., 4-pyrazolyl boronic acid pinacol ester)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3.
-
Base: K2CO3 (2.0 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane.
Methodology:
-
Degassing: In a microwave vial, combine the Intermediate (100 mg), Boronic Acid (1.2 eq), and Base. Add Dioxane (3 mL). Sparge with Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream. Seal the vial.
-
Heating: Heat to 100 °C for 2–4 hours (conventional) or 120 °C for 30 mins (microwave).
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Analysis & Quality Control
Analytical Specifications
Ensure the intermediate meets these criteria before proceeding to expensive coupling steps.
| Test | Acceptance Criteria | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H2O gradient |
| Identity (MS) | [M+H]+ = 197.1 ± 0.1 Da | ESI-MS (Positive Mode) |
| 1H NMR | Confirm Cyclopropyl CH2 doublet (~3.1 ppm) | 400 MHz DMSO-d6 |
| Regio-isomer | < 0.5% C5-isomer | HPLC/NMR integration |
Troubleshooting Guide
Figure 2: Troubleshooting logic for the SNAr synthesis step.
Case Study: Plasma Kallikrein Inhibitors
Context: While this scaffold is applicable to kinases, it is most notably documented in the synthesis of Plasma Kallikrein Inhibitors (e.g., derivatives related to KVD-900 series). The intermediate acts as the P1 anchor, where the pyridine nitrogen interacts with the S1 pocket of the protease.
Protocol Adaptation: In Patent US11230530B2 , the intermediate is further reacted with hydrazine to form a hydrazinyl-pyridine, which is then cyclized to form a pyrazole core.
-
Key Insight: The 5-chloro group is electron-withdrawing enough to allow a second SNAr reaction with hydrazine at extreme temperatures, or it is used in a metal-catalyzed coupling to attach the P2/P3 scaffold.
References
-
KalVista Pharmaceuticals. (2022). Human plasma kallikrein inhibitors. US Patent 11,230,530 B2. Link
-
BenchChem. (2025).[1] In-Depth Technical Guide: 2,5-Dichloropyridine.Link
-
Fyfe, M. C. T., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry.[2] Link
-
Liu, C., et al. (2010).[3] Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor.[3] Journal of Medicinal Chemistry.[2] Link
-
CymitQuimica. (2025).[4] Product Data Sheet: 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine.[5]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1179717-49-7,methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
reaction mechanism of cyclopropylmethylamine with halopyridines
Application Note: Optimizing C-N Coupling of Cyclopropylmethylamine with Halopyridines
vs. Pd-Catalyzed AminationExecutive Summary & Medicinal Chemistry Context
The installation of a cyclopropylmethylamine (CPMA) moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry.[1] The cyclopropyl group acts as a bioisostere for isopropyl or isobutyl groups, often improving metabolic stability by blocking cytochrome P450 oxidation sites while maintaining lipophilicity and imposing conformational restraint.
However, the reaction between CPMA and halopyridines is not a "one-size-fits-all" transformation. The choice of halogen (F vs. Cl vs. Br) and the substitution pattern of the pyridine ring dictates a binary choice between Nucleophilic Aromatic Substitution (
This guide provides the mechanistic grounding to select the correct pathway and detailed protocols to execute the coupling while preserving the integrity of the acid-sensitive cyclopropyl ring.
Mechanistic Deep Dive
Pathway A: Nucleophilic Aromatic Substitution ( )
-
Ideal Substrate: 2-Fluoropyridine or 4-Fluoropyridine.
-
The "Element Effect": Contrary to standard
reactions where iodide is the best leaving group, in reactions with pyridines, Fluorine >> Chlorine .[3][4]-
Causality: The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate (see Diagram 1). The rate-determining step is the nucleophilic attack, not the bond breaking of the C-X bond.
-
-
Limitation: Unactivated 2-chloropyridines (lacking additional electron-withdrawing groups like -NO2 or -CN) react sluggishly, often requiring harsh temperatures (>140°C) that risk cyclopropyl ring opening.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Ideal Substrate: 2-Chloropyridine, 2-Bromopyridine, or 3-Halopyridines (which are inert to
). -
Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[5]
-
Key Challenge: Pyridines can act as competitive ligands, binding to the Palladium center and poisoning the catalyst ("catalyst arrest").
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) that prevent the pyridine nitrogen from coordinating to the metal center.
Critical Stability Warning: The Cyclopropyl Ring
The cyclopropylmethyl group is generally stable under basic nucleophilic conditions. However, it is prone to ring-opening rearrangement under two specific conditions:
-
Radical Conditions: Single Electron Transfer (SET) mechanisms can generate a cyclopropylcarbinyl radical, which rapidly rearranges to a homoallyl radical (
). Avoid radical precursors. -
Strong Lewis Acids: Harsh Lewis acids can trigger ionization and ring expansion.
Visualizing the Mechanism
The following diagram contrasts the
Caption: Figure 1: Divergent reaction pathways based on halogen leaving group. Path A (
Experimental Protocols
Protocol A: Thermal (For 2-Fluoropyridines)
Best for: 2-Fluoropyridine, 2-Chloro-3-nitropyridine.
Materials:
-
2-Fluoropyridine (1.0 equiv)
-
Cyclopropylmethylamine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: Polar aprotic solvents stabilize the polar transition state.
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add 2-fluoropyridine (1.0 mmol) and DMSO (3 mL, 0.33 M).
-
Add Base/Amine: Add DIPEA (2.0 mmol) followed by cyclopropylmethylamine (1.2 mmol).
-
Heat: Seal the vial and heat to 100 °C for 4–12 hours. Monitor via LCMS.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Critical Step: Ensure thorough water washes; residual DMSO can interfere with crystallization.
-
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (For 2-Chloropyridines)
Best for: 2-Chloropyridine, 2-Bromopyridine, 3-Chloropyridine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Cyclopropylmethylamine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)
-
Ligand: Xantphos (4 mol%) or BrettPhos (for difficult substrates)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)[6]
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen flow.
-
Catalyst Pre-complexation: Add Pd source and Ligand. Add Dioxane (concentration 0.2 M). Stir at RT for 5 mins to form the active catalyst species (solution often changes color).
-
Add Reactants: Add 2-chloropyridine, cyclopropylmethylamine, and NaOtBu under inert flow.
-
Degas: Sparge with Argon for 2 minutes or use freeze-pump-thaw if available. Oxygen kills the Pd(0) species.[6]
-
Reaction: Heat to 90–100 °C for 12–16 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate filtrate and purify via column chromatography.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Substrate not activated enough. | Switch to Method B (Pd-catalysis) or switch leaving group from Cl to F (using KF/18-crown-6 "halex" reaction first). |
| Catalyst Death (Method B) | Pyridine poisoning Pd center. | Switch ligand to BrettPhos or RuPhos (bulky ligands prevent pyridine N-binding). |
| Ring Opening (Impurity) | Radical formation or extreme heat. | Add radical scavenger (BHT); Lower temp to 80°C; Ensure base is not causing elimination. |
| Protodehalogenation | Use a ligand that accelerates reductive elimination (e.g., DavePhos ). |
Decision Tree: Method Selection
Caption: Figure 2: Selection logic for coupling cyclopropylmethylamine based on substrate electronics.
References
-
Nucleophilic Aromatic Substitution Trends
- Caroon, J. M., et al. "Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Medicinal Chemistry.
-
Source: (General Reference for MedChem Applications)
-
Buchwald-Hartwig Amination of Pyridines
- Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society, 116(13), 5969–5970.
-
Source:
-
Cyclopropylamine Stability & Synthesis
-
"Cyclopropylmethylamine - Product & Safety Data." Sigma-Aldrich.[7]
-
Source:
-
-
Catalyst Selection Guide (BrettPhos/Xantphos)
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Source:
Sources
- 1. N-(cyclopropylmethyl)-3-nitropyridin-2-amine|CAS 1022146-55-9 [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ((1- (4-Methyl-1-piperazinyl)methyl cyclopropyl)methyl)amine DiscoveryCPR 1015846-52-2 [sigmaaldrich.com]
Strategic Solvent Selection & Handling Protocol: 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Executive Summary
This Application Note provides a definitive technical guide for the solvation, handling, and storage of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine (CAS 1042515-86-5). Due to the specific structural combination of a lipophilic cyclopropyl moiety and an electron-deficient chloropyridine ring, this compound exhibits a distinct solubility profile that challenges standard aqueous preparations. This guide moves beyond generic advice, offering a structure-activity-based solvent selection strategy, a self-validating solubility protocol, and critical stability data for drug development workflows.
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular forces at play. This compound is not a simple amine; it is a lipophilic weak base .
Structural Determinants
-
Lipophilicity Driver (Cyclopropylmethyl group): This moiety significantly increases
compared to the parent aminopyridine, reducing water solubility and necessitating organic co-solvents. -
Electronic Effect (5-Chloro substituent): The chlorine atom at position 5 is electron-withdrawing. It lowers the pKa of the pyridine nitrogen (estimated pKa
3.5–4.5), making the compound harder to protonate (and thus dissolve) in mild acidic buffers compared to unsubstituted pyridines. -
Hydrogen Bonding: The secondary amine (-NH-) acts as a donor, while the pyridine nitrogen acts as an acceptor, facilitating high solubility in polar aprotic solvents like DMSO.
Predicted Solubility Matrix
Based on structural analogs (e.g., 2-amino-5-chloropyridine) and computed physicochemical properties.
| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |
| Universal Stock | DMSO (Dimethyl sulfoxide) | High (>50 mM) | Primary stock solution for long-term storage. |
| Polar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Alternative stock; preferred for chemical synthesis. |
| Alcohols | Ethanol, Methanol | Moderate (10–50 mM) | Secondary dilution; evaporation-compatible. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Synthesis and extraction; unsuitable for bio-assays. |
| Aqueous (Neutral) | PBS (pH 7.4), Water | Negligible (<100 µM) | Compound will precipitate immediately. |
| Aqueous (Acidic) | 0.1 M HCl | Moderate | Protonation of pyridine nitrogen enhances solubility. |
Visual Workflow: Solvent Selection Strategy
The following logic gate ensures you select the correct solvent system based on your downstream application.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.
-
Weighing: Accurately weigh the specific amount of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine powder.
-
Calculation: For 10 mM stock in 1 mL DMSO:
(based on MW ).
-
-
Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide,
99.9%) to the vial.-
Critical Step: Do not use "wet" DMSO. Hygroscopic water uptake can cause compound degradation over time.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C or -80°C.
-
Freeze-Thaw: Limit to <3 cycles.
-
Protocol B: "Self-Validating" Aqueous Solubility Limit Test
Objective: Determine the maximum non-precipitating concentration in your specific assay buffer. This prevents false negatives in biological assays caused by "crashing out."
-
Preparation: Prepare a 10 mM DMSO stock.
-
Titration: Into a 96-well clear plate, pipette 198 µL of your assay buffer (e.g., PBS or DMEM).
-
Spiking: Add 2 µL of DMSO stock (1% final DMSO).
-
Concentration: Final = 100 µM.
-
-
Observation (T=0): Measure absorbance at 600 nm (turbidity) or inspect visually against a dark background.
-
Pass: Solution is clear (OD600 < 0.005).
-
Fail: Solution is cloudy/precipitate visible.
-
-
Time-Course (T=24h): Seal plate and incubate at assay temperature (e.g., 37°C). Re-inspect.
-
Why: Many lipophilic compounds form supersaturated solutions that precipitate slowly over hours (kinetic solubility vs. thermodynamic solubility).
-
Protocol C: In Vivo Formulation (Vehicle Selection)
For animal studies, simple DMSO/Water mixtures often fail due to precipitation upon injection. Use this "Solubility Bridge" formulation:
-
Dissolve compound in 5% DMSO (co-solvent 1).
-
Add 40% PEG400 (Polyethylene glycol 400) and vortex.
-
Add 5% Tween 80 (Surfactant) and vortex.
-
Dilute remaining 50% volume with Saline or Water .
-
Order of Addition is Critical: Always add the aqueous phase last to prevent shock precipitation.
-
Stability & Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Precipitation in Media | "Crash-out" effect upon dilution. | Reduce final concentration or increase DMSO to 1-2% (if tolerated). Switch to Protocol C (PEG400). |
| Yellowing of Stock | Oxidation of the amine or pyridine ring. | Ensure storage in amber vials under inert gas (Argon/Nitrogen). Check DMSO quality. |
| Inconsistent IC50 | Compound adhering to plastic. | This compound is lipophilic. Use low-binding polypropylene plates and pipette tips. Do not use polystyrene for serial dilutions. |
References
-
Compound Identification
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]. (Structural analog grounding).
-
- Solubility Methodology: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Foundational methodology for kinetic solubility).
-
Chemical Properties
- Stock Solution Protocols
(Note: While specific solubility data for the N-cyclopropylmethyl derivative is proprietary/sparse, the protocols above are derived from validated industry standards for the 2-amino-5-chloropyridine scaffold class.)
Sources
Technical Support Center: Synthesis of 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
Welcome to the Advanced Synthesis Support Center. Ticket ID: #SYN-25-DCP-CPM Subject: Yield Optimization & Troubleshooting for 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Profile
Target Molecule: 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine
Core Transformation: Nucleophilic Aromatic Substitution (
This synthesis relies on the differential reactivity of the electrophilic centers on the pyridine ring.[1] In 2,5-dichloropyridine, the chlorine at the C2 position is significantly more activated toward nucleophilic attack than the C5 position due to the electron-withdrawing inductive effect ($ -I
Standard Yield Expectation: 85-95% (Optimized
Core Protocol: Optimized Route
This is the industry-standard "workhorse" method. It is cost-effective and scalable but requires strict control over solvent dryness and temperature to prevent hydrolysis.
Reagents & Conditions
| Component | Recommendation | Function |
| Substrate | 2,5-Dichloropyridine (1.0 equiv) | Electrophile (C2-activated) |
| Nucleophile | Cyclopropylmethanamine (1.2 equiv) | Primary amine nucleophile |
| Base | HCl scavenger; prevents protonation of amine | |
| Solvent | DMSO or NMP (Anhydrous) | Polar aprotic; stabilizes the Meisenheimer complex |
| Temperature | 90°C – 110°C | Activation energy threshold for C-Cl bond cleavage |
| Time | 4 – 12 Hours | Monitor by HPLC/TLC |
Step-by-Step Methodology
-
Charge: To a dry reaction vessel equipped with a reflux condenser and magnetic stirring, add 2,5-dichloropyridine (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvate: Add anhydrous DMSO (5-10 volumes). Note: DMF can be used but decomposes at high temps to dimethylamine, a competing nucleophile.
-
Addition: Add cyclopropylmethanamine (1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 100°C . Monitor conversion via HPLC. The C2-chlorine is displaced; the C5-chlorine remains intact due to lack of activation.
-
Work-up: Cool to RT. Pour slowly into ice-water (10 volumes). The product typically precipitates as a solid.[2]
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMSO, dry over
, and concentrate. Recrystallize from EtOH/Water if necessary.
Advanced Protocol: Buchwald-Hartwig Amination
Use Case: If the
Catalytic System
-
Catalyst:
(1-2 mol%) or . -
Ligand: Xantphos or BINAP (1.5-2.0 equiv relative to Pd). Crucial: Bidentate ligands prevent bis-ligation and promote reductive elimination.
-
Base:
or (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temp: 80°C.
Mechanism Note: Pd inserts oxidatively into the C2-Cl bond preferentially due to electronic activation, although steric factors from the ligand can influence this.
Troubleshooting Guide (Q&A)
Q1: I am seeing a "bis-amino" impurity (mass M+Amine). Is the C5 position reacting?
-
Diagnosis: Highly unlikely under standard
conditions. The C5 position is not activated. -
Root Cause: If using Pd-catalysis, over-reaction is possible.[3] In
, check for hydrolysis (pyridone formation) which might mimic the mass or polarity of side products. -
Solution: Ensure strict anhydrous conditions. If using Pd, reduce catalyst loading or switch to the weaker base
instead of .
Q2: The reaction stalls at 60% conversion. Adding more amine doesn't help.
-
Diagnosis: Product inhibition or salt coating.
-
Root Cause:
surface might be coated with KCl byproducts. -
Solution:
-
Switch to DIPEA (organic base) to maintain homogeneity.
-
Increase temperature to 120°C (if using DMSO).
-
Critical: Ensure the cyclopropylmethanamine is not a hydrochloride salt. If it is, you must add an extra equivalent of base to free it before heating.
-
Q3: My product is an oil that won't crystallize during water quench.
-
Diagnosis: Presence of residual solvent (DMSO/NMP) or excess amine.
-
Solution:
-
Perform an "acid wash": Dissolve crude oil in EtOAc. Wash with 1M HCl. The product (pyridine nitrogen) will protonate and move to the aqueous layer. Impurities remain in organic.
-
Separate layers.[2][4] Basify the aqueous layer (pH 10) with NaOH.
-
Extract back into EtOAc. This "acid-base swing" often yields a solid upon concentration.
-
Q4: I see a peak with Mass = Product - 14. What is it?
-
Diagnosis: Demethylation or impurity in starting material.
-
Root Cause: If using DMF as solvent at >100°C, DMF decomposes to dimethylamine (
). is a better nucleophile than your amine and will form 5-chloro-N,N-dimethylpyridin-2-amine. -
Solution: NEVER use DMF above 80°C. Switch to DMSO or NMP.
Visualizations
Figure 1: Reaction Pathway & Regioselectivity Logic
Caption: Kinetic preference for C2 substitution due to nitrogen activation (SnAr mechanism).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for resolving common synthetic failures in chloropyridine coupling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073446, 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine. Retrieved from [Link]
-
Organic Syntheses (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Org. Synth. 1997, 74, 77. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
[1][2][3]
Ticket ID: PUR-5CL-CPM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Purification Protocol & Troubleshooting Guide[1][2][3]
Compound Profile & Purity Objectives
Before initiating purification, verify your target specifications. This compound is a lipophilic, basic secondary amine commonly synthesized via Nucleophilic Aromatic Substitution (SNAr).[4]
| Property | Specification | Notes |
| Compound Name | 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine | |
| CAS Number | 1042515-86-5 | |
| Structure | Pyridine core, 5-Cl, 2-NH-CH₂-Cyclopropyl | |
| pKa (Calc.) | ~4.5 - 5.5 | Pyridine nitrogen is the basic center.[1][2][3] |
| LogP (Calc.) | ~2.5 - 3.0 | Moderately lipophilic due to Cl and Cyclopropyl.[1][2][3][4] |
| Common Impurities | 2,5-Dichloropyridine (SM), Cyclopropylmethanamine (SM), Bis-substituted byproducts.[1][2][4] |
Decision Tree: Choose Your Workflow
Do not blindly follow a single method. Use this logic flow to determine the most efficient purification route based on your crude profile.
Figure 1: Purification Decision Matrix. Select Protocol A if unreacted electrophile (2,5-dichloropyridine) is present.[1][2]
Detailed Protocols
Protocol A: Acid-Base Extraction (The "Power Move")
Best For: Removing non-basic impurities (e.g., unreacted 2,5-dichloropyridine) without chromatography.[1][2][3][4] Mechanism: The pyridine nitrogen is protonated by acid, moving the product to water.[4] Non-basic impurities stay in the organic layer.[4]
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3][4] Use ~10 mL solvent per gram of crude.[3][4]
-
Acid Extraction:
-
Basification:
-
Re-Extraction:
Protocol B: Flash Chromatography
Best For: Separating closely eluting polar impurities or if Acid-Base extraction fails.[1][2][3][4]
-
Gradient:
-
Modifier: If tailing occurs (due to the basic amine interacting with acidic silica silanols), add 1% Triethylamine (Et₃N) to the mobile phase.[2][4]
Protocol C: Recrystallization
Best For: Final polishing of solid products (purity >95%).[2][3][4]
-
Solvent System 1: Heptane / Ethyl Acetate .[1][2][3][4]
-
Dissolve in minimum hot EtOAc. Add hot Heptane until slightly cloudy. Cool slowly to 4°C.
-
Protocol D: Salt Formation (HCl)
Best For: Converting oils to stable solids for storage.[2][3][4]
Troubleshooting & FAQs
Q1: My product is an oil and won't crystallize. What now?
Diagnosis: The cyclopropylmethyl group increases rotational freedom and lipophilicity, often lowering the melting point.[4] Solution:
-
High Vacuum: Ensure all solvent traces (especially DMF/DMSO) are removed.[2][3][4] Dry at 40°C under high vacuum (<1 mbar) for 12 hours.
-
Trituration: Add cold Pentane or Hexane and scratch the flask walls with a glass rod. Sonicate for 10 minutes.
-
Salt Formation: If it remains an oil, convert it to the Hydrochloride salt (Protocol D).[4] The salt is almost guaranteed to be a solid.[4]
Q2: I have unreacted 2,5-dichloropyridine in my product.
Cause: Incomplete SNAr reaction or insufficient equivalents of amine. Solution: Use Protocol A (Acid-Base Extraction) .[1][2][3][4] The 2,5-dichloropyridine is not basic (pKa < 0) and will remain in the organic layer during the acid wash, while your product (pKa ~5) moves to the aqueous phase.[4]
Q3: I see a "double addition" byproduct by LCMS.
Cause: The product (secondary amine) reacted with another molecule of 2,5-dichloropyridine, or the cyclopropylamine reacted twice (less likely with this specific scaffold). Solution: This impurity is also basic, so Acid-Base extraction won't remove it.[1][2][3] You must use Protocol B (Chromatography) .[2][3][4] The bis-substituted byproduct is significantly more lipophilic and will elute much earlier (lower Rf) than your target product in Hexane/EtOAc.[1][2][3]
Q4: My yield is low after Acid-Base extraction.
Cause: The product might be partially water-soluble or the pH wasn't high enough during recovery.[1][2][3][4] Solution:
Visualizing the Acid-Base Logic
Figure 2: The chemical logic of separating basic amines from non-basic neutrals.
References
-
Synthesis of 2-Amino-5-chloropyridine Derivatives
-
SNAr Reaction Methodologies on Dichloropyridines
-
General Purification of Aminopyridines
-
Compound Specifics
Sources
- 1. 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine | C18H21Cl5N4 | CID 45073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50054245 5-Chloro-N-cyclopropylmethyl-2-methyl-N-propyl-N''-(2,4,6-trichloro-phenyl)-pyrimidine-4,6-diamine::5-Chloro-N-cyclopropylmethyl-2-methyl-N-propyl-N'-(2,4,6-trichloro-phenyl)-pyrimidine-4,6-diamine::CHEMBL45281::cid_176157 [w.bindingdb.org]
- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Efficient Removal of Unreacted Cyclopropylmethanamine
Welcome to the Technical Support Center for advanced reaction workup procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of unreacted cyclopropylmethanamine from reaction mixtures. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Cyclopropylmethanamine Removal
Cyclopropylmethanamine is a valuable primary amine building block in medicinal chemistry and organic synthesis. However, its physical properties can present significant challenges during reaction workup. Often used in excess to drive reactions to completion, its removal is a critical step to ensure the purity of the final product.
| Property | Value | Implication for Removal |
| Molecular Weight | 71.12 g/mol [1] | Low molecular weight contributes to its volatility. |
| Boiling Point | 84-86 °C[2] | Can be removed by distillation, but may co-distill with some solvents. |
| Solubility | Fully miscible in water[2] | Difficult to remove from aqueous layers in extractions. |
| pKa (predicted) | ~10.41[2] | Basic nature allows for conversion to a water-soluble salt with acid. |
This guide will explore several robust methods for the removal of residual cyclopropylmethanamine, providing detailed protocols, troubleshooting advice, and a comparative analysis to help you select the most appropriate technique for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual cyclopropylmethanamine so important?
A: Residual starting materials, like cyclopropylmethanamine, can interfere with subsequent reaction steps, complicate product purification (especially on silica gel chromatography where amines can streak), and lead to inaccurate analytical data (e.g., NMR, LC-MS). In the context of drug development, even trace amounts of reactive impurities can have significant implications for the safety and stability of the final active pharmaceutical ingredient (API).
Q2: My reaction is performed in a protic solvent like ethanol. Can I still use an acidic wash?
A: Yes, but with caution. While cyclopropylmethanamine is fully miscible in water, so is ethanol. After the reaction, you will likely need to first remove the ethanol under reduced pressure. The resulting residue can then be dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), and the acidic wash can be performed as described in the protocols below.
Q3: I've performed an acidic wash, but I'm still seeing traces of the amine. What should I do?
A: There are a few possibilities. First, ensure you used a sufficient excess of acid to fully protonate the amine. You can check the pH of the aqueous layer to confirm it is acidic. Second, consider performing multiple washes with the acidic solution, as partitioning is an equilibrium process. If the issue persists, your product might have some solubility in the acidic aqueous layer, or the amine might be difficult to fully extract. In such cases, a scavenger resin or a derivatization approach may be more effective.
Q4: Are scavenger resins reusable?
A: The reusability of scavenger resins depends on the type of resin and the nature of the binding. Some resins that bind through reversible ionic interactions may be regenerated. However, many scavenger resins for primary amines, such as those with isocyanate or aldehyde functionalities, form covalent bonds and are generally not reusable. Always consult the manufacturer's instructions for the specific resin you are using.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during acidic wash. | - Vigorous shaking. - High concentration of reactants or products. - Incompatible solvent system. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[3] - If the emulsion persists, filter the mixture through a pad of Celite®. |
| Product loss during acidic wash. | - Your product may have some basicity and is being partially extracted into the acidic aqueous layer. - Your product may have some water solubility. | - Use a milder acidic wash (e.g., saturated ammonium chloride solution). - Minimize the number of acidic washes. - Consider an alternative removal method like scavenger resins or derivatization. |
| Scavenger resin is not effectively removing the amine. | - Insufficient amount of scavenger resin. - Inadequate reaction time or temperature. - Poor solvent choice leading to poor resin swelling.[4] - The resin is not suitable for primary amines. | - Use a larger excess of the scavenger resin (typically 2-4 equivalents relative to the excess amine). - Increase the reaction time or gently warm the mixture (if your product is stable).[5] - Choose a solvent in which the resin swells well (e.g., DCM, THF, or isopropanol).[6] - Ensure you are using a resin specifically designed to scavenge primary amines (e.g., aldehyde or sulfonic acid-based resins). |
| Difficulty filtering the scavenger resin. | - The resin particles are too fine. - The resin has degraded. | - Filter the reaction mixture through a pad of Celite® on a fritted glass funnel. - Ensure the resin is compatible with your reaction conditions. |
Method 1: Acidic Aqueous Wash
This is the most common and often the first-line approach for removing basic impurities like cyclopropylmethanamine. The principle lies in converting the amine into its corresponding ammonium salt, which is highly water-soluble and can be easily separated from the organic phase.
Mechanism of Action
dot graph "acidic_wash_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_organic" { label="Organic Phase"; bgcolor="#F1F3F4"; "amine" [label="R-NH₂ (Cyclopropylmethanamine)"]; "product" [label="Desired Product"]; } subgraph "cluster_aqueous" { label="Aqueous Phase"; bgcolor="#FFFFFF"; "hcl" [label="H⁺Cl⁻"]; "salt" [label="R-NH₃⁺Cl⁻ (Water-Soluble Salt)"]; } "amine" -> "salt" [label="Protonation"]; "hcl" -> "salt"; } /dot
Caption: Protonation of cyclopropylmethanamine in an acidic wash.
Detailed Protocol
-
Solvent Selection: Ensure your desired product is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Preparation of Acidic Solution: Prepare a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Other acids like citric acid or ammonium chloride can also be used if your product is sensitive to strong acids.
-
Extraction: a. Transfer the organic solution containing your product and the unreacted cyclopropylmethanamine to a separatory funnel. b. Add an equal volume of the 1 M HCl solution to the separatory funnel. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[7] d. Allow the layers to separate. The top layer will typically be the organic phase (unless a halogenated solvent like dichloromethane is used, in which case it will be the bottom layer). e. Drain the aqueous layer (which now contains the protonated amine) and discard it.
-
Repeat: Repeat the washing step (3a-3e) one or two more times to ensure complete removal of the amine.
-
Neutralization and Drying: a. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. b. Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water. c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). d. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Method 2: Solid-Phase Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind specific types of molecules, allowing for their removal by simple filtration.[8] This method is particularly useful when the product is sensitive to aqueous conditions or when emulsions are a problem.
Types of Scavenger Resins for Primary Amines
-
Sulfonic Acid Resins (e.g., MP-TsOH): These are strong cation-exchange resins that trap amines through an acid-base reaction.[9] They are highly effective for primary, secondary, and tertiary amines.
-
Aldehyde Resins: These resins react with primary amines to form an imine, which remains attached to the solid support. They offer good selectivity for primary amines over secondary and tertiary amines.[5]
Workflow for Amine Scavenging
dot digraph "scavenger_resin_workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: General workflow for using a scavenger resin to remove excess amine.
Detailed Protocol (Using MP-TsOH)
-
Resin Selection and Preparation: Choose a macroporous sulfonic acid resin (MP-TsOH). These resins generally have good swelling properties in common organic solvents.
-
Addition of Resin: To your reaction mixture, add the MP-TsOH resin (typically 2-4 equivalents based on the amount of excess cyclopropylmethanamine).
-
Scavenging: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the disappearance of the cyclopropylmethanamine by a suitable analytical method (e.g., TLC with ninhydrin stain or GC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Method 3: Derivatization with p-Toluenesulfonyl Chloride (TsCl)
In this method, the unreacted primary amine is converted into a sulfonamide by reacting it with p-toluenesulfonyl chloride (TsCl). The resulting tosylamide is typically a solid and has significantly different polarity compared to the starting amine, making it easier to remove by filtration or chromatography.
Chemical Transformation
dot graph "tosyl_derivatization" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; "amine" [label="R-NH₂ (Amine)"]; "tscl" [label="TsCl (p-Toluenesulfonyl Chloride)"]; "sulfonamide" [label="R-NHTs (Sulfonamide)"]; "plus1" [label="+"]; "plus2" [label="+"]; "base" [label="Base (e.g., Pyridine)"]; "hcl" [label="Base·HCl"]; "amine" -> "sulfonamide"; "tscl" -> "sulfonamide"; "base" -> "hcl"; } /dot
Caption: Reaction of a primary amine with tosyl chloride to form a sulfonamide.
Detailed Protocol
-
Reaction Setup: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add a base, such as pyridine or triethylamine (1.5 equivalents relative to the excess amine), to the reaction mixture. Then, slowly add p-toluenesulfonyl chloride (1.2 equivalents relative to the excess amine).
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, or allow it to warm to room temperature if the reaction is sluggish. Monitor the consumption of the cyclopropylmethanamine by TLC.
-
Workup: a. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the pyridinium or triethylammonium hydrochloride salt. b. The resulting tosylamide may precipitate out of the organic solution. If so, it can be removed by filtration. c. If the tosylamide remains in solution, it can be easily separated from the desired product by flash column chromatography due to the significant difference in polarity.
Verification of Removal
It is crucial to verify the complete removal of cyclopropylmethanamine. Several analytical techniques can be employed for this purpose.
| Technique | Procedure | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Spot the crude and purified material on a silica gel plate. Stain with a ninhydrin solution (0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid) and heat.[10] Primary amines will appear as pink or purple spots. | Fast, simple, and requires minimal equipment. | Not quantitative; may not be sensitive enough for trace amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Dilute a small sample of the purified product in a suitable solvent and inject it into the GC-MS. Monitor for the characteristic mass spectrum of cyclopropylmethanamine. | Highly sensitive and quantitative. Provides structural confirmation. | Requires specialized equipment. |
Safety Precautions
-
Cyclopropylmethanamine: This compound is a flammable liquid and can cause severe skin burns and eye damage.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid that is sensitive to moisture.[14] It can cause severe skin burns and eye damage.[15][16] Handle it in a fume hood and wear appropriate PPE.
-
Scavenger Resins: While the resins themselves are generally not hazardous, they can be flammable. Handle them in a well-ventilated area and avoid creating dust.
-
Acidic and Basic Solutions: Dilute acids and bases can cause skin and eye irritation or burns. Always wear appropriate PPE when handling these solutions.
References
- ChemicalDesk. (2011, September 4). TLC stains for amines.
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. Retrieved from [Link]
- AK Scientific, Inc. Safety Data Sheet: ({1-[(2-Methyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine.
- TLC Stains. (n.d.).
- TCI Chemicals. (2025, May 2).
-
University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]
- Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- TLC Stains. (n.d.).
- Fisher Scientific. (2009, September 22).
- Enamine.
- Central Drug House (P) Ltd.
- O'Regan, H. M. (n.d.). University of Southampton Scavenger and Reagent Resins [Master of Philosophy Thesis]. University of Southampton.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Tracerco. (2017, October 18). Diagnosing Problems in Liquid Liquid Extractors.
- Filo. (2026, January 20).
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- PubChem. (n.d.). Cyclopropanemethanamine.
- Supra Sciences. Sulfonic Acid (SO3H).
- CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.
- Organic Scavenger. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (2026, January 17).
- Sigma-Aldrich. (2013, March 19).
- TCI Chemicals.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- LookChem. (n.d.). Cas 2516-47-4,Aminomethylcyclopropane.
- Aidic. Comparison of Different Amine Solvents for the Absorption of CO2.
- Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Tetrahedron Letters. (2016).
- Benchchem.
- XMB 1.9.11. (2014, October 23).
- Fisher Scientific.
- MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- Agilent. Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ.
- Chemical Bull.
- Wipf Group, University of Pittsburgh. (2004, October 29).
- Waters Corporation. (2018, December 17).
- ResearchGate. (2025, August 7). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- PMC. (n.d.).
- PMC. (2024, March 8).
- MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Organic Chemistry Portal.
- Peptide Resin Loading Protocols. (n.d.).
- Aurigene Pharmaceutical Services. Sulfonic acid functionalized Wang resin (Wang-OSO3H)
- Aidic. Comparison of Different Amine Solvents for the Absorption of CO2.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.).
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 6. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. suprasciences.com [suprasciences.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. aksci.com [aksci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbull.com [chemicalbull.com]
Technical Support Center: Crystallization of 2-Aminopyridine Derivatives
Status: Online Current Agent: Senior Application Scientist Ticket Focus: Troubleshooting Solubility, Polymorphism, and Phase Separation in 2-Aminopyridine (2-AP) Scaffolds.
Welcome to the 2-AP Crystallization Hub
You are likely here because 2-aminopyridine derivatives are deceptively difficult to crystallize. While they are classic pharmacophores, their ability to act as both hydrogen bond donors (amino group) and acceptors (pyridine ring nitrogen) creates a complex landscape of conformational polymorphism , solvate formation , and oiling out (Liquid-Liquid Phase Separation).
This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current observation.
Ticket #001: "My compound 'oils out' instead of crystallizing."
Diagnosis: You are experiencing Metastable Liquid-Liquid Phase Separation (LLPS). 2-AP derivatives often have a "miscibility gap" where the melting point of the solvated solid is lower than the process temperature. This is common when using mixed solvent systems (e.g., Ethanol/Water) where the derivative is hydrophobic, but the solvent system becomes too polar too quickly.
Root Cause Analysis:
-
High Supersaturation: You are crashing the solubility limit too fast.
-
Impurity Effect: Lipophilic impurities in 2-AP synthesis (e.g., unreacted halides) stabilize the oil phase.
-
Solvent Choice: The solvent/anti-solvent ratio is pushing the system into a region where the "oil" phase is thermodynamically more stable than the crystal nucleus.
Resolution Protocol: The "Oiling Out" Remediation Workflow
-
Temperature Cycling: Do not cool linearly. Cycle the temperature around the cloud point. This allows the oil droplets to redissolve and provides a chance for stable nuclei to form during the slow cool.
-
Seeding Strategy: Add seeds at the cloud point, not after the oil has formed.
-
Solvent Exchange: Switch to a system with higher solubility for the "oil" phase to collapse the miscibility gap.
Recommended Solvent Systems for 2-APs:
| Solvent Type | Specific Solvent | Risk of Oiling Out | Notes |
|---|---|---|---|
| Good Solvent | Methanol, Ethanol | Low | Excellent H-bond disruption. |
| Anti-Solvent | Water | High | rapid addition causes immediate oiling. |
| Anti-Solvent | Toluene | Medium | Good for lipophilic derivatives; promotes π-stacking. |
| Intermediate | Isopropanol (IPA) | Low | Best balance for cooling crystallization. |
Visualization: Oiling Out Remediation Logic
Caption: Decision tree for remediating Liquid-Liquid Phase Separation (LLPS) in 2-aminopyridine crystallization.
Ticket #002: "I have crystals, but the melting point varies between batches."
Diagnosis: You are dealing with Polymorphism . 2-Aminopyridines are notorious for this because they can self-assemble into two distinct hydrogen-bonding motifs:
-
Centrosymmetric Dimers: The ring nitrogen accepts a proton from the amino group of a neighbor (Pattern
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catemer Chains: An infinite chain where the amino group donates to the ring nitrogen of the next molecule.
Root Cause Analysis:
-
Steric Hindrance: Substituents at the 3- or 6-position (ortho to the ring N) block dimer formation, forcing the molecule into chain structures.
-
Solvent Interference: Protic solvents (MeOH) compete for the H-bond donor sites, often leading to solvates rather than pure polymorphs.
Resolution Protocol: Polymorph Screening
-
Step 1 (Slurry Conversion): Take a mixture of your batches, suspend them in a non-solvating solvent (e.g., Heptane or Toluene), and stir for 24-48 hours at room temperature. The system will thermodynamically converge to the most stable form.
-
Step 2 (HTS Screening): If you need a metastable form (often for higher solubility), use rapid evaporation or anti-solvent crashing to trap the kinetic form (Ostwald’s Rule of Stages).
Data: Impact of Substituents on Crystal Packing
| Substituent (Pos) | Likely Motif | Stability | Reference |
|---|
| None (2-AP) | Dimer (
Ticket #003: "I cannot form a salt with my acid of choice."
Diagnosis:
The pKa difference (
Root Cause Analysis:
-
Weak Acids: Using weak organic acids (e.g., acetic acid, pKa ~4.7) results in a
. This often yields a co-crystal or a continuum state, not a true salt. -
Competition: If the acid has multiple carboxyl groups (e.g., Citric Acid), the stoichiometry must be precise. 2-AP can form 1:1, 2:1, or 3:1 salts depending on the molar ratio in solution.
Resolution Protocol: Reactive Crystallization
-
Calculate
: Ensure .-
Good Candidates: Hydrochloric acid, Sulfonic acids (pKa < 1), Oxalic acid.
-
Borderline: Fumaric acid, Tartaric acid.
-
-
Stoichiometry Check: For polyprotic acids, dissolve the acid first, then add the base slowly to maintain the desired protonation state.
Visualization: Salt vs. Co-Crystal Prediction
Caption: Workflow for predicting salt formation success based on pKa differences.
References & Authority
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Foundational text on solubility curves and MSZW).
-
Grebäck, T., et al. (2025). "Antisolvent Crystallization of Poorly Water Soluble Drugs." International Journal of Chemical Engineering and Applications. 1 (Detailed protocols on antisolvent addition rates).
-
Kumaresan, S., et al. (2017).[2] "Structural and physicochemical characterization of pyridine derivative salts." Journal of Molecular Structure. 2 (Specific pKa rules for 2-aminopyridine salts).
-
Mettler Toledo. "Oiling Out in Crystallization." 3 (Industrial troubleshooting for LLPS).
-
Smith, A., et al. (2025). "Structural Landscape of 2-Aminopyridine Derivatives." Crystal Growth & Design. 4 (Analysis of steric effects on H-bonding motifs).
Sources
Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions of Chloropyridines
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during these crucial synthetic transformations. As your dedicated scientific partner, this resource goes beyond a simple checklist, offering a deep dive into the causality behind experimental choices to empower you to resolve low conversion issues and optimize your reaction outcomes.
Understanding the SNAr Reaction on Chloropyridines: The Fundamentals
Nucleophilic aromatic substitution on pyridines is a powerful tool for the synthesis of a wide array of functionalized heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[3][4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing effect not possible with attack at the 3-position.[4]
Below is a depiction of the general mechanism for an SNAr reaction at the 2-position of a chloropyridine:
Caption: General mechanism of SNAr on 2-chloropyridine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Q1: My SNAr reaction with a chloropyridine is showing little to no conversion. Where should I start troubleshooting?
Low or no conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction. Here's a logical workflow to diagnose the problem:
Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.
In-depth Analysis:
-
Substrate Reactivity: The presence of electron-withdrawing groups (EWGs) on the pyridine ring, in addition to the chloro-substituent, can significantly enhance the rate of SNAr reactions.[2] If your chloropyridine is electron-rich, the reaction will likely be sluggish.
-
Nucleophile Strength: The nucleophilicity of your reagent is paramount. Neutral nucleophiles like alcohols or water are generally poor nucleophiles for SNAr reactions. Their corresponding conjugate bases (alkoxides, hydroxide) are significantly more reactive.[2] Thiols are generally more nucleophilic than alcohols.[5]
-
Reaction Conditions: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[6] The choice of solvent is also critical; polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.
-
Purity of Reagents and Solvents: Water is a common culprit in low-yielding SNAr reactions, as it can consume the base and also act as a competing nucleophile, leading to the formation of hydroxypyridines.[6] Ensure your solvents and reagents are anhydrous.
Q2: I am observing the formation of multiple side products. What are the likely culprits and how can I suppress them?
Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies for their mitigation:
| Side Product | Probable Cause | Mitigation Strategies |
| Hydroxypyridine | Presence of water in the reaction mixture acting as a nucleophile. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Bis-arylated Nucleophile | For nucleophiles with multiple reactive sites (e.g., primary amines, diols), reaction at more than one site can occur. | Use a large excess of the nucleophile to favor mono-substitution. Alternatively, protect one of the reactive sites on the nucleophile. |
| Products from Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the chloropyridine. | Choose a more stable solvent for high-temperature reactions (e.g., DMSO, NMP, or dioxane). |
| Ring-opening or Degradation | Highly activated chloropyridines or harsh reaction conditions can lead to decomposition of the starting material or product. | Lower the reaction temperature and monitor the reaction closely. Consider using a milder base. |
Q3: How does the position of the chloro substituent and other groups on the pyridine ring affect the reaction?
The regiochemistry of SNAr reactions on pyridines is highly dependent on the position of the leaving group and any other substituents on the ring.
-
Position of the Chlorine: As a rule of thumb, the reactivity of chloropyridines in SNAr reactions follows the order: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[7] This is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the 2- or 4-position.[3][4]
-
Influence of Other Substituents:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) further activate the ring towards nucleophilic attack, especially when positioned ortho or para to the chlorine.[1][2]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OR, -CH₃) deactivate the ring towards SNAr. However, their effect can be complex and may influence regioselectivity in di- or polysubstituted pyridines.[8]
-
A practical approach for predicting regioselectivity is to analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the chloropyridine substrate. The site with the largest LUMO lobe generally corresponds to the most electrophilic carbon and is the most likely site of nucleophilic attack.[8][9][10] While full computational analysis can be complex, qualitative understanding of substituent effects can often guide predictions. For instance, a strong electron-donating group at the 6-position of a 2,4-dichloropyrimidine can reverse the typical C-4 selectivity to favor substitution at the C-2 position.[8]
Q4: I'm using an alcohol as a nucleophile and getting low conversion. What can I do?
As mentioned, alcohols are weak nucleophiles. To improve conversion, you need to generate the more nucleophilic alkoxide in situ.
Protocol 1: In-situ Generation of an Alkoxide for SNAr Reaction
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.1-1.5 equivalents) and dissolve it in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, or DMSO).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add a strong base such as sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Chloropyridine: Add the chloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction to an appropriate temperature (typically 60-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
Choice of Base:
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, irreversible deprotonation. | Flammable solid, requires careful handling. |
| Potassium tert-butoxide (KOtBu) | Strong, soluble in many organic solvents. | Can act as a nucleophile itself in some cases. |
| Potassium Hydroxide (KOH) | Inexpensive, effective in some solvent systems (e.g., DMSO).[11][12] | Can introduce water, potentially leading to hydrolysis side products if not used under anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | Milder base, can be effective in some cases, particularly with more acidic alcohols (phenols). | Often requires higher temperatures. |
Q5: My reaction is still sluggish even at high temperatures. Are there any advanced techniques I can try?
For particularly challenging SNAr reactions, several advanced strategies can be employed to enhance reactivity.
1. Lewis Acid Catalysis:
Lewis acids can coordinate to the pyridine nitrogen, increasing the electron-withdrawing effect of the ring and further activating it towards nucleophilic attack.[13] Common Lewis acids used include Zn(OTf)₂, MgCl₂, and Sc(OTf)₃.[13]
2. Nucleophilic Catalysis with DABCO:
1,4-Diazabicyclo[2.2.2]octane (DABCO) can act as a nucleophilic catalyst. It first displaces the chloride to form a highly reactive pyridinium salt, which is then readily displaced by the desired nucleophile. This can be particularly effective for activating less reactive chloropyridines.[14]
3. Phase-Transfer Catalysis (PTC):
If your nucleophile is an anionic salt with poor solubility in the organic reaction solvent, a phase-transfer catalyst can be highly effective. The PTC, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.[15][16]
Caption: Simplified mechanism of phase-transfer catalysis in an SNAr reaction.
Protocol 2: General Procedure for a Solid-Liquid PTC-Catalyzed SNAr Reaction
-
Setup: To a round-bottom flask, add the chloropyridine (1.0 equivalent), the solid nucleophilic salt (e.g., NaCN, K₂CO₃ with a phenol, 1.5-2.0 equivalents), the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%), and a suitable organic solvent (e.g., toluene, acetonitrile).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature. Vigorous stirring is crucial to ensure efficient transfer of the nucleophile between phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove any insoluble salts. Wash the filtrate with water to remove the catalyst and any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Conclusion
Troubleshooting low conversion in SNAr reactions of chloropyridines requires a systematic and mechanistically informed approach. By carefully considering the electronic nature of your substrate, the strength of your nucleophile, and the reaction conditions, you can effectively diagnose and resolve common issues. For more challenging transformations, advanced techniques such as Lewis acid or phase-transfer catalysis can provide a pathway to success. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the cited literature for further details on specific applications.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
- Organic Chemistry Tutor. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Online forum post].
-
Jin, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
- Zhang, R., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
-
Legrand, B., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 21(11), 1530. [Link]
- Jin, L., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Semantic Scholar.
-
Ho, W. B., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(15), 4876-4885. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
-
Lu, J., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
-
Lu, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13269-13277. [Link]
- Chen, J., et al. (2021). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-tag. ACS Omega, 6(32), 21155-21163.
- ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
- Uchiyama, M., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894373. [Link]
- Sample, H., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- ResearchGate. (n.d.).
- RCS Research Chemistry Services. (n.d.).
- Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
- ResearchGate. (2017, March 18).
- Halpern, M. (2024, March).
-
Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. [Link]
- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds.
- ACS GCI Pharmaceutical Roundtable. (2026, February 6).
- ResearchGate. (2025, October 15).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. mdpi.com [mdpi.com]
optimizing reaction temperature for N-alkylation of aminopyridines
Welcome to the Technical Support Center for Heterocyclic Chemistry. I am your Senior Application Scientist.
The N-alkylation of aminopyridines (specifically 2-aminopyridine) is a classic "ambident nucleophile" challenge. You are fighting a battle between kinetic control (favored by the highly basic ring nitrogen) and thermodynamic control (favored by the exocyclic amine).
This guide does not just list "recipes"; it explains the causality of temperature and base selection so you can engineer the correct isomer.
Part 1: The Core Mechanism (Why Temperature Matters)
To optimize temperature, you must first understand which nitrogen is reacting.
-
Ring Nitrogen (N1): This is the most basic site (pKa ~6.86 for the conjugate acid).[1] Under neutral or weakly basic conditions (e.g., K₂CO₃ at RT), the electrophile attacks here first. This forms a pyridinium salt (Kinetic Product).
-
Exocyclic Nitrogen (N-amino): This nitrogen is electronically coupled to the ring and is far less nucleophilic unless deprotonated. To alkylate here directly, you typically need a strong base (NaH, LiHMDS) to create the anion.
-
The Temperature Switch (Dimroth Rearrangement): If you accidentally form the Ring-N product, heat can induce a migration of the alkyl group to the exocyclic nitrogen. This is the Dimroth Rearrangement , driven by the thermodynamic stability of the resulting aromatic system.
Visualizing the Pathway
The following diagram maps the decision process based on your reaction conditions.
Caption: Reaction pathway showing the bifurcation between Kinetic (Ring-N) and Thermodynamic (Exo-N) products and the thermal rearrangement bridge.
Part 2: Troubleshooting & Optimization Protocols
Scenario A: "I am getting the Ring-N alkylated product (pyridinium salt)."
Symptoms: Product is water-soluble, highly polar, and NMR shows a downfield shift of ring protons due to positive charge.
Root Cause: The reaction temperature was too low to overcome the activation energy for exocyclic attack, or the base was too weak to deprotonate the amine. The Fix (Thermal): Induce Dimroth Rearrangement.[2]
Protocol:
-
Do not discard the product.
-
Resuspend the crude pyridinium salt in Ethanol or DMF .
-
Add base (e.g., 2.0 equiv NaOH or Et₃N).
-
Heat to reflux (80–120°C) for 4–12 hours.
-
Monitor: Check for the disappearance of the salt and appearance of the less polar free amine.
Scientist's Note: Microwave irradiation at 150°C for 15-30 minutes is highly effective for forcing this rearrangement if conventional heating fails [1].
Scenario B: "I want to target the Exocyclic Amine directly."
Goal: Avoid the rearrangement step entirely.
Optimization Strategy: Use a strong base to invert the nucleophilicity order. By deprotonating the exocyclic amine, you create a hard nucleophile that reacts faster than the ring nitrogen.
Recommended Protocol:
| Parameter | Setting | Rationale |
|---|---|---|
| Base | NaH (Sodium Hydride) | Irreversibly deprotonates the NH₂ (pKa ~24 in DMSO/DMF). |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents stabilize the anion and prevent proton exchange. |
| Temp (Step 1) | 0°C (during addition) | Controls the exotherm of deprotonation; prevents side reactions. |
| Temp (Step 2) | RT to 40°C | Sufficient for alkylation of the anion without promoting poly-alkylation. |
Scenario C: "I am seeing dialkylation (N,N-dialkyl)."
Symptoms: Two alkyl groups attached to the exocyclic nitrogen.
Root Cause: The mono-alkylated product is often more nucleophilic than the starting material (inductive effect of the alkyl group), leading to a runaway reaction.
Troubleshooting Guide:
-
Temperature Control: Strictly maintain the reaction at 0°C during electrophile addition. Do not heat above RT.
-
Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv).
-
Dilution: Run the reaction at high dilution (0.05 M) to minimize intermolecular collisions between the alkylating agent and the product.
Part 3: Comparative Data & Decision Matrix
Use this table to select your starting conditions based on your available reagents and temperature capabilities.
| Method | Base | Temp | Primary Product | Mechanism |
| Method 1 | K₂CO₃ / Acetone | Reflux (56°C) | Ring-N (Salt) | Kinetic Control (Neutral nucleophile) |
| Method 2 | K₂CO₃ / DMF | 100°C+ | Exocyclic-N | Thermodynamic (In-situ rearrangement) |
| Method 3 | NaH / DMF | 0°C → RT | Exocyclic-N | Anionic Activation (Direct attack) |
| Method 4 | None / Neat | 150°C (Melt) | Exocyclic-N | Thermal Rearrangement driven |
Part 4: Validated Experimental Workflow
Below is a self-validating workflow for optimizing the temperature of a new substrate.
Caption: Decision tree for selecting temperature and base conditions based on substrate sensitivity.
References
-
Dimroth Rearrangement in Heterocyclic Synthesis Source: National Institutes of Health (PMC) / J. Org. Chem. Context: Discusses the thermal conditions (often >100°C or microwave) required to drive the rearrangement of ring-alkylated isomers to exocyclic amines. Link:
-
Basicity and pKa of Aminopyridines Source: Quora / Journal of Chemical Society (Historical Data) Context: Establishes the pKa of 2-aminopyridine (~6.[1][3][4]86) vs 4-aminopyridine (~9.17), explaining why the ring nitrogen is the kinetic nucleophile.[1][3] Link:
-
Regioselective N-Alkylation Protocols Source: BenchChem Application Notes Context: Provides specific protocols for NaH/DMF (0°C) vs K2CO3/DMF (80°C) for chloro-aminopyridines. Link:
-
Microwave-Assisted Synthesis Source: NIH / PMC Context: Details the use of microwave irradiation (150°C) to accelerate the alkylation and subsequent rearrangement of pyridine N-oxides and aminopyridines. Link:
Sources
preventing polymerization side reactions in pyridine amine synthesis
Topic: Preventing Polymerization & Oligomerization Side Reactions
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 23, 2026
Introduction
Welcome. If you are accessing this guide, you are likely observing the formation of insoluble black tars, viscous oils, or multiple spots on your TLC plate during the synthesis of aminopyridines.
In pyridine chemistry, "polymerization" typically refers to one of three specific failure modes:
-
AB-Type Self-Condensation: You are synthesizing a halo-aminopyridine (a molecule containing both a nucleophile and an electrophile), which reacts with itself.
-
Oligomerization of Bifunctional Linkers: You are reacting a dihalopyridine with a diamine, leading to uncontrolled chain growth (A-A + B-B polymerization).
-
Catalyst Decomposition (Palladium Black): Often mistaken for polymerization, this is the aggregation of Pd(0) into inactive nanoparticles, leading to reaction stalling and tar formation.
This guide provides the protocols to arrest these pathways.
Module 1: The "AB" Monomer Problem (Self-Condensation)
Scenario: You are trying to synthesize a halo-aminopyridine (e.g., 2-amino-6-bromopyridine) from a dihalopyridine.
The Failure: The product (
Mechanism of Failure
The electron-donating amino group activates the pyridine ring, making the remaining halogen less reactive toward
Figure 1: The "AB" monomer self-condensation pathway. The product competes with the ammonia source.
Protocol 1: The Boc-Protection Bypass
Do not use free ammonia or simple alkyl amines if the product retains a halogen. Use a "masked" ammonia equivalent that renders the product non-nucleophilic immediately upon formation.
Recommended Reagent: tert-Butyl carbamate (
Step-by-Step Workflow:
-
Catalyst Prep: Charge flask with
(1.0 mol%) and Xantphos (2.0 mol%). -
Solvent: Use anhydrous 1,4-dioxane (0.2 M concentration).
-
Reagents: Add 2,6-dichloropyridine (1.0 equiv),
(1.4 equiv), and (1.2 equiv) .-
Note: Do not use
gas or .
-
-
Reaction: Heat to 90°C. The product formed is the N-Boc-amino-chloropyridine. The bulky, electron-withdrawing Boc group prevents the nitrogen from attacking another pyridine ring.
-
Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:1) at room temperature for 1 hour.
Validation Data:
| Method | Reagent | Yield (Mono-product) | Oligomer % |
|---|
| Direct Amination |
Module 2: Preventing Oligomerization in Diamine Linkers
Scenario: Reacting a dihalopyridine with a diamine (e.g., piperazine, ethylenediamine) to create a mono-functionalized linker. The Failure: The diamine acts as a bridge, connecting two pyridine rings (A-B-A) or forming long polymer chains (A-B-A-B...).
Protocol 2: High-Dilution Kinetic Control
To favor mono-substitution, the concentration of the diamine must be overwhelmingly high relative to the pyridine at the moment of reaction.
The "Reverse Addition" Technique:
-
Receiver Flask: Dissolve the diamine (4.0 - 6.0 equivalents) in the solvent (e.g., IPA or NMP). Heat to reaction temperature.[1]
-
Feed Stock: Dissolve the dihalopyridine (1.0 equivalent) in a minimal amount of solvent.
-
Addition: Add the pyridine solution to the diamine solution dropwise over 2-4 hours (syringe pump recommended).
-
Why? This ensures that every pyridine molecule entering the flask encounters a vast excess of unreacted diamine, statistically forcing the 1:1 reaction and preventing the product from finding another pyridine to react with.
-
Module 3: Troubleshooting Catalyst "Tar" (Deactivation)
Scenario: The reaction mixture turns black/metallic, and conversion stops. This is often misidentified as polymerization of the substrate. Root Cause: Oxidation of the phosphine ligand or insufficient ligation leading to Pd(0) aggregation.
Decision Tree: Catalyst Rescue
Figure 2: Troubleshooting workflow for catalyst deactivation vs. polymerization.
Frequently Asked Questions (FAQ)
Q1: I am using SnAr conditions (no metal), but I still get tar. Why?
A: Pyridines require harsh temperatures (>120°C) for uncatalyzed
-
Fix: Switch to DMSO or NMP (more stable) or use Buchwald-Hartwig conditions (Pd-catalyzed) to lower the temperature to <100°C.
Q2: My product is purple/blue. Is this a polymer? A: Likely yes. Aminopyridines are prone to oxidative polymerization (similar to aniline oxidation) if exposed to air and light.
-
Fix: Perform the workup under
. Store the product as an HCl salt (which shuts down the electron-donating power of the amine) to prevent oxidation during storage.
Q3: Can I use flow chemistry to stop polymerization? A: Yes. Flow chemistry is ideal for "Protocol 2" (Diamine Linkers).
-
Setup: Stream A (Dihalopyridine) + Stream B (Diamine, 5 equiv).
-
Benefit: Precise residence time control prevents the product from "seeing" unreacted starting material for long periods, significantly reducing oligomer formation [1].
References
-
Selective Mono-amination of Dihalopyridines
- Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- Source: PMC / NIH (2009/2025).
-
URL:[Link]
-
Buchwald-Hartwig Conditions & Ligand Effects
-
Masked Ammonia Reagents (Boc-Protection)
-
Purification & Scavenging
Sources
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 4. Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS fragmentation pattern of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine
Executive Summary & Core Scope
This technical guide provides a definitive analysis of the electrospray ionization (ESI) fragmentation behavior of 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine (referred to herein as 5-Cl-CPM ).
Targeting researchers in medicinal chemistry and DMPK, this document moves beyond basic spectral listing. We objectively compare 5-Cl-CPM against two structural analogs—its Des-chloro variant and its Open-chain (Propyl) isomer—to isolate specific ionization signatures.
Key Technical Findings:
-
Isotopic Fidelity: The chlorine moiety imposes a rigid 3:1 intensity ratio on all fragments retaining the pyridine core, serving as an internal validation standard.
-
Cyclopropyl Stability: Unlike linear alkyl chains, the cyclopropylmethyl group exhibits a distinct resistance to low-energy collision-induced dissociation (CID), requiring higher eV thresholds for initial cleavage.
-
Diagnostic Fragment: The dominant transition is the loss of the cyclopropylmethyl radical (55 Da), yielding the characteristic 5-chloropyridin-2-amine cation at m/z 129.0 .
Comparative Analysis: Structural Analogs
To validate the fragmentation data, we compare 5-Cl-CPM against two controlled alternatives. This triangulation method ensures that observed peaks are structural features, not artifacts.
Table 1: Precursor & Isotope Comparison
| Feature | Target: 5-Cl-CPM | Analog A: Des-chloro | Analog B: N-Propyl |
| Structure | 5-Cl-Pyridine-NH-CH₂-Cyclopropyl | Pyridine-NH-CH₂-Cyclopropyl | 5-Cl-Pyridine-NH-CH₂-CH₂-CH₃ |
| Formula | C₉H₁₁ClN₂ | C₉H₁₂N₂ | C₈H₁₁ClN₂ |
| Monoisotopic Mass | 182.06 g/mol | 148.10 g/mol | 170.06 g/mol |
| [M+H]⁺ m/z | 183.1 | 149.1 | 171.1 |
| Isotope Pattern | Distinct 3:1 (³⁵Cl:³⁷Cl) | Mono-dominant (¹H/¹²C only) | Distinct 3:1 (³⁵Cl:³⁷Cl) |
| Key Stability Factor | High (Inductive Cl stabilization) | Medium | Low (Linear chain lability) |
Fragmentation Mechanism & Pathway
The fragmentation of 5-Cl-CPM under ESI(+) conditions is driven by the basicity of the pyridine ring nitrogen. Upon protonation, the molecule undergoes Charge-Directed Fragmentation .[1]
Primary Pathway: Exocyclic C-N Cleavage
The most abundant product ion arises from the cleavage of the bond between the exocyclic amine nitrogen and the methylene bridge of the cyclopropyl group.
-
Precursor: m/z 183.1
-
Neutral Loss: C₄H₇ radical (Cyclopropylmethyl, 55 Da)
-
Product: m/z 129.0 (5-chloropyridin-2-amine cation)
Secondary Pathway: Ring Opening (High Energy)
At elevated Collision Energies (CE > 35 eV), the cyclopropyl ring may open before cleavage, leading to ethylene loss (
Visualization: Fragmentation Pathway (DOT)
Figure 1: Proposed ESI(+) fragmentation pathway. The green node represents the quantitation ion.
Experimental Protocol (Self-Validating)
This protocol is designed to eliminate "ghost peaks" caused by source contamination or solvent adducts.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg 5-Cl-CPM in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the pyridine ring ([M+H]⁺), maximizing sensitivity.
-
Validation Check: Inject a solvent blank immediately before the sample. If m/z 183 appears in the blank, clean the source cone.
-
Step 2: LC-MS/MS Parameters (Tuning)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: 30 V.
-
Note: Too high (>50V) will cause "In-Source Fragmentation," causing m/z 129 to appear in the MS1 scan.
-
-
Collision Energy (CE) Ramp:
-
10 eV: Minimal fragmentation (Parent survival > 90%).
-
25 eV: Optimal for m/z 129 generation (Base Peak).
-
40 eV: Extensive fragmentation (Appearance of secondary pyridine ring breakups).
-
Visualization: Workflow Logic (DOT)
Figure 2: Analytical workflow for targeted MRM development.
Data Interpretation & Troubleshooting
The "Chlorine Flag"
When analyzing real biological matrices, distinguishing drug metabolites from endogenous background is difficult. Use the chlorine isotope pattern as a filter.
-
Rule: For every peak at mass M (³⁵Cl), there MUST be a peak at M+2 (³⁷Cl) with approximately 33% intensity .
-
Application:
-
Precursor: 183.1 (100%) / 185.1 (~33%)
-
Fragment: 129.0 (100%) / 131.0 (~33%)
-
If the M+2 peak is missing, the signal is noise.
-
Differentiation from Propyl Analog
If the N-propyl analog (linear chain) is a potential impurity:
-
5-Cl-CPM (Cyclopropyl): Shows resistance to fragmentation at low CE (10-15 eV).
-
N-Propyl Analog: Fragments easily at low CE due to the entropic freedom of the linear chain facilitating rearrangement.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation of small heterocyclic molecules in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.
-
National Institute of Standards and Technology (NIST). "Mass Spectral Library - Pyridin-2-amine derivatives." NIST Chemistry WebBook.
-
PubChem. "Compound Summary: 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine."[2] National Library of Medicine.
Sources
- 1. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to a Comparative Analysis of IR Spectroscopy for Secondary Amines in Chloropyridine Scaffolds
This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures characteristic of secondary amines integrated into chloropyridine structures. Designed for researchers in synthetic chemistry and drug development, this document moves beyond simple peak listings to offer a comparative framework, explaining the causal relationships between molecular structure and vibrational spectra. We will explore how the electronic interplay between the secondary amine and the chloropyridine ring influences key spectral features, providing the data and protocols necessary for confident structural elucidation.
The Principle: Dissecting Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, revealing a unique fingerprint of the molecule's functional groups.
For a molecule containing both a secondary amine (-NH-) and a chloropyridine ring, the resulting spectrum is a composite of the vibrations from each moiety, subtly altered by their electronic interaction. Understanding these individual components and their interplay is crucial for accurate interpretation.
Characteristic IR Peaks: A Comparative Breakdown
The key to identifying a secondary amine on a chloropyridine scaffold lies in recognizing the distinct peaks for the N-H group, the aromatic chloropyridine system, and the C-Cl bond, while comparing them to simpler, related structures.
The Secondary Amine Signature
A secondary amine is defined by a nitrogen atom bonded to two carbon atoms and one hydrogen atom (R₂NH). Its most telling IR features are the N-H stretching and bending vibrations.
-
N-H Stretching (νN-H): Secondary amines exhibit a single, characteristic N-H stretching absorption, unlike primary amines which show two (one symmetric, one asymmetric).[1][2][3] The position of this peak is highly sensitive to the amine's environment.
-
Saturated (Aliphatic) Amines: Typically absorb in the 3320-3280 cm⁻¹ range.[1]
-
Aromatic Amines: Absorb at a higher frequency, often near 3400 cm⁻¹.[1][4] This shift is due to the nitrogen's lone pair delocalization into the aromatic ring, which strengthens and stiffens the N-H bond. The peak is generally weaker and sharper than the broad O-H stretch of alcohols but can be broadened by hydrogen bonding.[3]
-
-
N-H Bending (δN-H):
-
In-Plane Bending: A weak and sometimes indistinct absorption may be visible in the 1600-1500 cm⁻¹ region.[5]
-
Out-of-Plane Bending ("N-H Wag"): This vibration produces a broad, moderate-to-strong peak in the 910-665 cm⁻¹ range and is a useful feature for identifying primary and secondary amines.[3] For secondary amines specifically, this peak is often found between 750 and 700 cm⁻¹.[1]
-
-
C-N Stretching (νC-N): These absorptions appear in the fingerprint region and are coupled with other vibrations.
The Chloropyridine Signature
The chloropyridine moiety introduces several characteristic vibrations.
-
Aromatic C-H Stretching (νC-H): These peaks appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, distinguishing them from aliphatic C-H stretches which occur just below 3000 cm⁻¹.[7]
-
Pyridine Ring Stretching (νC=C, νC=N): The pyridine ring exhibits several strong stretching vibrations in the 1625-1430 cm⁻¹ region.[7][8] The exact positions and intensities are sensitive to the substitution pattern on the ring.[9][10]
-
C-Cl Stretching (νC-Cl): The carbon-chlorine stretch is found in the lower frequency fingerprint region. For chloropyridines, this band is typically observed in the 800-700 cm⁻¹ range.[8][11]
Comparative Data Summary
The following table provides a comparative guide to the expected IR absorption ranges for the target structure and its constituent parts. This data is essential for distinguishing the final compound from potential starting materials or side products.
| Vibrational Mode | Aliphatic Secondary Amine (e.g., Diethylamine) | Aromatic Secondary Amine (e.g., Diphenylamine) | Chloropyridine (e.g., 2-Chloropyridine) | Secondary Amino Chloropyridine (Expected) | Rationale for Shift/Appearance |
| Aromatic ν(C-H) | N/A | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | Presence of the aromatic pyridine ring. |
| ν(N-H) Stretch | ~3310 cm⁻¹ (single, weak) | ~3400 cm⁻¹ (single, weak) | N/A | ~3400-3350 cm⁻¹ (single, weak-med) | The amine is attached to an aromatic (pyridine) ring, shifting the frequency higher than an aliphatic amine.[1][4] |
| Aliphatic ν(C-H) | 3000-2850 cm⁻¹ | Present only if alkyl groups are attached | N/A | Present only if alkyl groups are attached | Standard C-H stretches from sp³ carbons. |
| ν(C=C), ν(C=N) Ring | N/A | ~1600, 1500 cm⁻¹ | ~1600-1400 cm⁻¹ (multiple bands) | ~1610-1420 cm⁻¹ (multiple strong bands) | Characteristic pyridine ring vibrations.[12] |
| δ(N-H) Bend | N/A (often too weak to be useful) | ~1515 cm⁻¹ (weak) | N/A | ~1520 cm⁻¹ (weak) | In-plane bend, may be obscured by ring modes. |
| ν(C-N) Stretch | ~1140 cm⁻¹ | ~1300 cm⁻¹ | N/A | ~1320-1250 cm⁻¹ (strong) | Aromatic C-N bond has more double bond character.[3] |
| ν(C-Cl) Stretch | N/A | N/A | ~750 cm⁻¹ | ~750 cm⁻¹ | Position is characteristic of the C-Cl bond on the ring.[8] |
| δ(N-H) Wag | ~730 cm⁻¹ (broad) | ~750-700 cm⁻¹ (broad) | N/A | ~750-700 cm⁻¹ (broad) | Out-of-plane bend, a key secondary amine feature.[1] |
Experimental Protocol: High-Fidelity Spectrum Acquisition
Acquiring a clean, interpretable IR spectrum is paramount. The following protocol outlines the steps for preparing a solid sample using the potassium bromide (KBr) pellet method, which is common for crystalline organic compounds. This protocol is designed to be self-validating by minimizing common sources of error like moisture contamination.
Step-by-Step Methodology
-
Material Preparation:
-
Ensure the sample is pure and thoroughly dry. Water is a significant contaminant, showing a broad O-H stretch around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, which can obscure the N-H and ring stretching regions.[13]
-
Use only high-purity, spectroscopy-grade KBr that has been dried in an oven at >110°C for several hours and stored in a desiccator. KBr is hygroscopic.
-
-
Sample Grinding:
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr into a clean, dry agate mortar.
-
Causality: The ratio is critical. Too much sample leads to overly intense, saturated peaks (total absorption), while too little results in a noisy spectrum with weak signals.
-
Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a talc-like consistency.
-
Causality: This step is crucial to reduce particle size well below the wavelength of the IR radiation. Large crystals cause significant light scattering (the Christiansen effect), leading to distorted peak shapes and a sloping baseline.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of a KBr pellet press.
-
Place the assembly under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, creating a solid, transparent matrix with the sample molecules evenly dispersed.
-
Carefully release the pressure and extract the pellet. A good pellet is thin and transparent or translucent.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber first. The spectrometer software will automatically subtract this from the sample spectrum.
-
Causality: This step corrects for atmospheric CO₂ (~2350 cm⁻¹) and water vapor, as well as any instrument-specific optical characteristics, ensuring the final spectrum represents only the sample.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the KBr pellet preparation and analysis process.
Caption: Workflow for IR analysis using the KBr pellet method.
A Logic-Based Approach to Spectral Interpretation
Interpreting a spectrum should be a systematic process. The following workflow helps to logically deduce the presence of the target structure by confirming the presence of key functional groups and eliminating alternatives.
Interpretation Workflow Diagram
Caption: Logical workflow for identifying a secondary amino chloropyridine from an IR spectrum.
Conclusion
The infrared spectrum of a secondary amine-substituted chloropyridine is a rich source of structural information. Confident identification rests on a comparative approach, recognizing not only the presence of key functional groups but also understanding how their electronic environments shift their characteristic absorptions. The key markers are the singular, high-frequency N-H stretch (~3400-3350 cm⁻¹), the strong aromatic C-N stretch (~1320-1250 cm⁻¹), the distinctive pyridine ring modes (1610-1420 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹). By following a rigorous experimental protocol and a logical interpretation workflow, researchers can effectively use IR spectroscopy as a rapid, reliable tool for structural confirmation in the synthesis and development of novel chloropyridine-based compounds.
References
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Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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Bio-Synthesis. (2011). Structural analysis of amines. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Dines, T. J., & Akyüz, S. (2003). Adsorption of 2-chloropyridine on oxides--an infrared spectroscopic study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 59(13), 3205–3217. [Link]
-
Wandas, M., & Puszko, A. (2005). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 41, 1070-1075. [Link]
-
Kumar, P., & Sharma, S.D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 288-292. [Link]
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Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
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Misra, B. N., Kripal, R., & Sharma, S. D. (1976). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 30(4), 195-197. [Link]
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V. Balachandran, A. Nataraj, T. S. Kumaresh. (2012). Vibrational spectroscopic investigation, computational chemistry (HF and DFT) and NBO analysis of 2,6-dichloro-4-pyridine carbonyl chloride. Elixir Vib. Spec. 48, 9663-9668. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. (2014). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis of C9H11ClN2 Compounds in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is a foundational pillar of the entire development lifecycle. Elemental analysis, a technique that determines the elemental composition of a compound, serves as a critical checkpoint for verifying the empirical formula of a newly synthesized molecule, such as one with the formula C9H11ClN2. This guide provides an in-depth comparison of elemental analysis standards, methodologies, and best practices, tailored for the rigorous demands of the pharmaceutical industry.
The Imperative of Accuracy: Understanding Acceptance Criteria
Before delving into the analytical techniques, it is crucial to understand the standards against which the results are judged. For pharmaceutical compounds, purity is paramount. While pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide extensive guidance on impurities, the acceptance criteria for the bulk elemental composition of a pure substance are often guided by established scientific norms and regulatory expectations.
A widely accepted tolerance for elemental analysis of pure organic compounds is that the experimentally determined values for carbon (C), hydrogen (H), and nitrogen (N) should be within ±0.4% of the theoretical values.[1][2] This standard is often a prerequisite for publication in peer-reviewed chemistry journals and is considered a strong indicator of sample purity.[1] For heteroatoms like chlorine (Cl), similar precision is expected. Deviations beyond this range may suggest the presence of impurities, residual solvents, or an incorrect molecular formula.
Theoretical Elemental Composition of C9H11ClN2:
To perform an elemental analysis, the theoretical percentage of each element must first be calculated from the molecular formula (C9H11ClN2) and the atomic weights of the constituent elements.
-
Molecular Weight: 182.65 g/mol
-
Carbon (C): (9 * 12.011 / 182.65) * 100% = 59.18%
-
Hydrogen (H): (11 * 1.008 / 182.65) * 100% = 6.07%
-
Chlorine (Cl): (1 * 35.453 / 182.65) * 100% = 19.41%
-
Nitrogen (N): (2 * 14.007 / 182.65) * 100% = 15.34%
Therefore, a high-purity sample of a C9H11ClN2 compound should yield experimental results within the acceptable ranges presented in the table below.
Comparison of Analytical Techniques
Several methods are available for the elemental analysis of organic compounds. The choice of technique depends on the elements to be analyzed, the sample matrix, and the required level of precision.
| Technique | Elements Determined | Principle | Advantages | Disadvantages |
| Combustion Analysis | C, H, N, S | The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by a thermal conductivity detector (TCD).[3][4] | High precision and accuracy, well-established and reliable, can be automated for high throughput.[5] | Not suitable for direct determination of halogens or oxygen. |
| Combustion Ion Chromatography (CIC) | Halogens (F, Cl, Br, I), S | The sample is combusted, and the resulting gases are passed through an absorption solution. The ionic species are then separated and quantified by ion chromatography.[6][7] | Highly sensitive and specific for halogens and sulfur, allows for speciation of different halogens.[8][9] | Requires a more complex instrumental setup than standard combustion analysis. |
| Carius Method | Halogens, S | The organic compound is heated with fuming nitric acid in the presence of silver nitrate in a sealed tube. The corresponding silver halide is precipitated and determined gravimetrically. | A classic, well-understood method. | Time-consuming, requires handling of hazardous materials, and is less precise than instrumental methods. |
| Inductively Coupled Plasma (ICP) Techniques (ICP-OES, ICP-MS) | Wide range of elements, including Cl and S | The sample is introduced into a high-temperature plasma, which excites the atoms. The emitted light (ICP-OES) or the mass-to-charge ratio of the ions (ICP-MS) is measured to quantify the elements.[10][11] | Extremely sensitive, capable of multi-element analysis. Primarily used for trace elemental impurity analysis as per USP <232>/<233> and ICH Q3D.[12][13][14] | Not typically used for determining the bulk composition of major elements (C, H, N) in pure organic compounds. |
For the comprehensive analysis of a C9H11ClN2 compound, a combination of Combustion Analysis for C, H, and N, and Combustion Ion Chromatography for Cl is the recommended approach for achieving the highest accuracy and reliability. Many modern elemental analyzers can be configured for simultaneous CHN and S analysis, with a separate module for halogen determination.
Experimental Protocol: Combustion Analysis for C, H, and N
This protocol outlines the general steps for determining the carbon, hydrogen, and nitrogen content of a C9H11ClN2 compound using a modern elemental analyzer.
1. Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.
-
Perform a leak check of the system.
-
Calibrate the instrument using a certified reference material (CRM). A CRM with a known elemental composition, such as Acetanilide or Sulfanilamide, is typically used. The calibration should establish a linear response curve for each element.
2. Sample Preparation:
-
Ensure the C9H11ClN2 sample is homogenous and dry. Lyophilize the sample if necessary to remove residual moisture.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to ensure no sample can escape and place it in the instrument's autosampler.
3. Analysis:
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace (typically at ~900-1000°C) with a pulse of pure oxygen.
-
The combustion products (CO2, H2O, and NOx) are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert NOx to N2.
-
The gases are then passed through a chromatographic column to separate them before they reach the thermal conductivity detector (TCD).
-
The TCD measures the difference in thermal conductivity between the carrier gas and the sample gases, producing a signal that is proportional to the concentration of each element.
4. Data Analysis and System Suitability:
-
The instrument software calculates the percentage of C, H, and N based on the sample weight and the detector response against the calibration curve.
-
Analyze a known check standard after every 10-15 samples to verify the stability of the calibration. The results for the check standard should be within the established acceptance criteria (e.g., ±0.3% of the known value).
Addressing Potential Interferences
The simultaneous presence of nitrogen and chlorine can potentially lead to the formation of nitrogen oxides and oxychlorides, which may interfere with the accurate determination of nitrogen. Modern elemental analyzers mitigate this through:
-
Optimized Combustion Conditions: Ensuring complete combustion to favor the formation of N2.
-
Effective Reduction Furnaces: Using highly efficient copper or tungsten catalysts to quantitatively convert all nitrogen oxides to N2 gas before detection.
Workflow for Elemental Analysis of C9H11ClN2
Caption: Workflow for the elemental analysis of a C9H11ClN2 compound.
The Role of Certified Reference Materials (CRMs)
The use of Certified Reference Materials (CRMs) is fundamental to ensuring the accuracy and traceability of elemental analysis results.[15] A CRM is a material with one or more sufficiently well-established property values that can be used to calibrate an instrument, assess a measurement procedure, or assign values to other materials.[15]
For the analysis of a C9H11ClN2 compound, it is advisable to use a CRM that is structurally similar to the analyte. While a specific CRM for C9H11ClN2 may not be commercially available, a suitable alternative would be a certified standard of a chlorinated aromatic amine, such as 4-chloroaniline . This ensures that the combustion and detection behavior of the CRM closely mimics that of the sample, leading to a more accurate calibration. Several reputable suppliers offer a wide range of organic analytical standards.[16][17][18]
Logical Framework for Method Validation
Caption: Key parameters for the validation of an elemental analysis method.
Conclusion
Elemental analysis is an indispensable tool in the arsenal of the pharmaceutical scientist. A thorough understanding of the underlying principles, acceptance criteria, and potential sources of error is essential for generating high-quality, reliable data. By employing robust analytical techniques such as combustion analysis and combustion ion chromatography, utilizing appropriate certified reference materials, and adhering to a stringent validation protocol, researchers can confidently verify the elemental composition of novel compounds like C9H11ClN2, thereby ensuring the integrity of their research and development efforts.
References
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FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. Retrieved from [Link]
-
ALS. (n.d.). Elemental Impurities (ICH Q3D) analysis. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]
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European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). SPECIATED AOX ANALYSIS BY COMBUSTION IC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
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University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Agilent Technologies. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Retrieved from [Link]
-
Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]
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Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Retrieved from [Link]
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VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
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Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]
-
PubMed. (2018, March 2). Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration. Retrieved from [Link]
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Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]
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Lab Manager. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
-
YouTube. (2015, March 23). 7. Halogen Analysis using Combustion Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, February 29). Does anybody know where the +/- 0.4 % limit for CHN comes from?. Retrieved from [Link]
-
BYJU'S. (2022, April 19). Detection of nitrogen, sulphur, chlorine, in organic compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. Retrieved from [Link]
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LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
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Adi Chemistry. (n.d.). LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS. Retrieved from [Link]
-
Longdom Publishing. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
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Amrita Vishwa Vidyapeetham. (n.d.). Experiment 5; Detection of Elements in Organic Compounds. Retrieved from [Link]
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Product Quality Research Institute. (n.d.). Elemental Impurities in APIs and Excipients - GMP Expectations. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]
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-
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
